BMS-818251
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H26N6O5S |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38) |
InChI Key |
ZVQKONGCGRQCEO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-818251 on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-818251 is a highly potent, orally bioavailable small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It targets the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment and entry into host cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding characteristics, the conformational changes it induces, and the experimental methodologies used to elucidate its function.
Introduction to HIV-1 Entry and the Role of gp120
HIV-1 entry into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) trimer with the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. The Env trimer is composed of three gp120 surface subunits and three gp41 transmembrane subunits. The binding of gp120 to CD4 triggers a series of conformational changes in both gp120 and gp41. These changes expose a binding site on gp120 for a coreceptor, either CCR5 or CXCR4. Coreceptor binding then leads to further conformational rearrangements in gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm. Given its crucial role in the initial stages of infection, gp120 is a prime target for the development of antiviral therapies.
This compound: A Potent HIV-1 Entry Inhibitor
This compound is a next-generation attachment inhibitor that demonstrates significantly greater potency than its predecessor, temsavir (B1684575) (BMS-626529). It exhibits broad activity against a wide range of HIV-1 subtypes.
Quantitative Data on Antiviral Activity
The potency of this compound has been demonstrated across numerous studies. The following tables summarize key quantitative data regarding its antiviral activity.
| Compound | HIV-1 Strain | Assay Type | EC50 (nM) | Reference |
| This compound | NL4-3 (lab-adapted) | Neutralization | 0.019 | [1] |
| Compound | HIV-1 Strains | Potency Improvement vs. Temsavir | Reference |
| This compound | Cross-clade panel of 208 strains | >10-fold | [1] |
| Compound | HIV-1 Subtype | IC50 Range (nM) | Reference |
| This compound | CRF01_AE | 32 - 733 | [2] |
| Temsavir | CRF01_AE | >5800 | [2] |
Mechanism of Action: Binding and Conformational Locking
This compound exerts its antiviral effect by binding to a specific pocket on the gp120 subunit, thereby preventing the conformational changes necessary for viral entry.
Binding Site on gp120
Structural studies have revealed that this compound binds to a highly conserved pocket on gp120, located near the CD4 binding site. A key interaction occurs with the β20-β21 hairpin of gp120.[1] This binding pocket is a depression on the gp120 surface that is crucial for the conformational flexibility of the protein.
Molecular Interactions
The high potency of this compound is attributed to its specific molecular interactions within the gp120 binding pocket. These interactions involve a network of hydrogen bonds and hydrophobic contacts with key amino acid residues. While the precise atomic-level interactions are proprietary, structural analyses of related compounds in complex with the Env trimer provide a model for understanding this binding. The inhibitor effectively acts as a "molecular glue," stabilizing the prefusion, closed conformation of the Env trimer.
Inhibition of Conformational Changes
The binding of this compound to gp120 allosterically inhibits the binding of the CD4 receptor. By locking the Env trimer in its ground state, the inhibitor prevents the gp120 subunits from undergoing the dramatic conformational rearrangements that are triggered by CD4 engagement. This blockade is the primary mechanism by which this compound neutralizes HIV-1 infectivity.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro assays. The following sections detail the methodologies for key experiments.
HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)
This assay quantifies the ability of an inhibitor to prevent viral entry and subsequent gene expression.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. They also contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat-mediated transactivation, these reporter genes are expressed, producing a measurable signal.
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute a stock of HIV-1 pseudovirus (engineered to express a specific Env glycoprotein) to a predetermined titer that yields a high signal-to-noise ratio.
-
Neutralization Reaction: In a separate plate, incubate the diluted virus with the serially diluted this compound for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent neutralization at each inhibitor concentration relative to control wells (virus only) and determine the IC50 value (the concentration at which 50% of viral infectivity is inhibited).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By monitoring this change over time, the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (Kd), can be determined.
Protocol for Small Molecule-gp120 Interaction:
-
Sensor Chip and Ligand Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant HIV-1 gp120 onto the activated surface via amine coupling to a target density (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in parallel (activated and deactivated without gp120) to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
-
Binding Measurement:
-
Inject the this compound dilutions sequentially over both the gp120-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The optimal regeneration solution must be determined empirically to ensure it does not denature the immobilized gp120.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and Kd values.
-
Conclusion
This compound represents a significant advancement in the development of HIV-1 entry inhibitors. Its potent, broad-spectrum activity stems from its ability to bind with high affinity to a conserved pocket on gp120, effectively locking the Env trimer in a non-functional, prefusion conformation. This mechanism prevents the initial and critical steps of viral attachment and entry into host cells. The experimental approaches detailed herein provide a robust framework for the continued evaluation of this compound and the discovery of new generations of HIV-1 entry inhibitors.
References
Unveiling the Molecular Target of BMS-818251: A Technical Guide for Researchers
Core Target: HIV-1 Envelope Glycoprotein (B1211001) gp120
BMS-818251 is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] Its primary molecular target is the viral envelope glycoprotein gp120, a critical component of the HIV-1 entry machinery.[1][3] By binding to gp120, this compound effectively blocks the virus from entering host cells, thus inhibiting its replication cycle. This technical guide provides an in-depth overview of the molecular interaction between this compound and its target, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Mechanism of Action: Inhibition of Conformational Change
The entry of HIV-1 into a host cell is a complex process initiated by the binding of gp120 to the CD4 receptor on the surface of target immune cells. This binding event triggers a series of conformational changes in the gp120 protein, exposing a binding site for a coreceptor (either CCR5 or CXCR4). The subsequent interaction with the coreceptor leads to further structural rearrangements in the viral envelope, culminating in the fusion of the viral and cellular membranes.
This compound exerts its antiviral activity by binding to a conserved pocket on gp120 and preventing these essential conformational changes. Specifically, it interacts with residues within the conserved β20-β21 hairpin of gp120.[1][2][3][4] This interaction stabilizes the gp120 trimer in a "closed" or prefusion state, effectively blocking the CD4-induced conformational rearrangements necessary for coreceptor binding and subsequent membrane fusion.
Quantitative Data
| Parameter | Value | Assay | Reference |
| EC_50_ | 0.019 nM | HIV-1 entry inhibition assay | [1] |
| Potency vs. Temsavir | >10-fold higher | Cross-clade panel of 208 HIV-1 strains | [1][4] |
| Activity against CRF01_AE strains | IC_50 range: 32–733 nM | Neutralization assay | [3] |
Signaling Pathway and Inhibition
The binding of this compound to gp120 directly interferes with the initial stages of the HIV-1 entry signaling cascade. The following diagram illustrates the canonical HIV-1 entry pathway and the point of inhibition by this compound.
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay
This assay is fundamental for determining the inhibitory activity of compounds like this compound against various HIV-1 strains.
Objective: To measure the concentration of this compound required to inhibit 50% of viral entry (EC_50_).
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein (gp160) of a specific strain and a plasmid carrying an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase).
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Determine the viral titer by measuring the reporter gene activity in target cells infected with serial dilutions of the virus stock.
-
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of neutralization at each compound concentration relative to the virus control (no compound) and determine the EC_50_ value by non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC) - General Protocol
While specific ITC data for this compound is not publicly available, this protocol outlines the general methodology for characterizing the binding thermodynamics of a small molecule to a protein target.
Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and gp120.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant HIV-1 gp120.
-
Dissolve this compound and dialyze the purified gp120 into the same buffer to minimize heats of dilution. A suitable buffer would be PBS or HEPES at physiological pH.
-
Accurately determine the concentrations of both the protein and the small molecule.
-
-
ITC Experiment:
-
Load the gp120 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of this compound into the gp120 solution while monitoring the heat change.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d_, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into BMS-818251: A Next-Generation HIV-1 Entry Inhibitor
Introduction
BMS-818251 is a promising, next-generation, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1] It represents a significant advancement in the class of attachment inhibitors, demonstrating substantially enhanced potency against a wide range of HIV-1 strains compared to its predecessors.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, resistance profile, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This attachment triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.[3] This dual interaction facilitates further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm.[3][5]
This compound, an analog of temsavir (B1684575) (BMS-626529), functions as an attachment inhibitor by directly binding to the gp120 subunit of the HIV-1 envelope trimer.[3][6][7] It occupies a conserved binding pocket that partially overlaps with the CD4 binding site, specifically the region where the Phe43 residue of CD4 would normally insert (the "Phe43 cavity").[4][8] By binding to this site, this compound stabilizes gp120 in a "closed" or "State 1" conformation.[9] This has a dual inhibitory effect: at higher concentrations, it allosterically interferes with CD4 binding, and at lower concentrations, it prevents the necessary CD4-induced conformational changes required for coreceptor binding and subsequent membrane fusion.[9]
The enhanced potency of this compound over temsavir is attributed to its unique structural features. It possesses a thiazole (B1198619) ring and a long hydrophilic tail, which allows for additional productive interactions with conserved residues within the gp120 β20-β21 hairpin, such as D113, R429, and Q432.[3][8] These interactions provide a structural basis for its improved antiviral activity.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV-1 entry pathway and a general workflow for evaluating entry inhibitors like this compound.
Preclinical Data
Antiviral Potency
This compound exhibits significantly greater potency than its predecessor, temsavir. This has been demonstrated across a broad range of HIV-1 strains.
| Compound | Metric | Value | Assay Conditions | Reference |
| This compound | EC50 | 0.019 nM | Laboratory-adapted HIV-1 strain NL4-3 | [1][10] |
| This compound | Potency vs. Temsavir | >10-fold higher | Cross-clade panel of 208 HIV-1 strains | [1][3][7][11] |
| This compound | IC50 Range vs. CRF01_AE strains | 32–733 nM | CRF01_AE strains | [6][8] |
| Temsavir | IC50 vs. CRF01_AE strains | > 5.8 μM | CRF01_AE strains | [6][8] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
Resistance Profile
The development of drug resistance is a critical consideration for all antiretroviral agents. Studies on this compound have revealed a resistance profile that largely overlaps with that of fostemsavir (B1673582) (the prodrug of temsavir).[2] Key resistance mutations are clustered around the drug-binding site on gp120.[2] The primary mechanism of resistance appears to be a reduction in the binding affinity of the inhibitor to gp120.[2]
Identified amino acid substitutions that can reduce susceptibility to temsavir, and likely this compound, include those at positions 375, 426, 434, and 475 of gp120.[9] While this compound shows improved activity against some strains with reduced susceptibility to temsavir, such as the CRF01_AE subtype, the potential for cross-resistance remains.[6][8] Comprehensive deep mutational scanning has been employed to systematically map escape mutations, providing a foundation for future drug design to overcome resistance.[2]
Experimental Protocols
Pseudotyped Virus Neutralization Assay
This assay is a cornerstone for evaluating the in vitro potency of HIV-1 entry inhibitors.
-
Generation of Pseudoviruses: Plasmids encoding an HIV-1 backbone (lacking the env gene but containing a reporter gene like luciferase or GFP) are co-transfected into producer cells (e.g., HEK293T) along with a plasmid encoding a specific HIV-1 envelope glycoprotein (Env). This results in the production of viral particles that can infect target cells in a single round but cannot replicate further.
-
Target Cell Preparation: Target cells (e.g., TZM-bl cells) that express CD4, CCR5, and CXCR4 are seeded in 96-well plates.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Neutralization Reaction: The pseudoviruses are incubated with the various concentrations of this compound before being added to the target cells.
-
Infection and Readout: After a set incubation period (e.g., 48-72 hours), the level of infection is quantified by measuring the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: The percentage of neutralization is calculated for each inhibitor concentration relative to a no-drug control. The IC50 value, the concentration at which 50% of viral entry is inhibited, is then determined by non-linear regression analysis.
Deep Mutational Scanning (DMS)
DMS is a high-throughput method used to comprehensively map all possible amino acid substitutions in a protein that confer resistance to a drug.
-
Library Generation: A library of viral envelope variants is created, where each possible amino acid substitution at every position in gp120 is represented.
-
Viral Production: The library of env plasmids is used to generate a diverse pool of pseudoviruses.
-
Selection Pressure: The pseudovirus library is used to infect target cells in the presence of a selective concentration of this compound.
-
Sequencing: After infection, the viral RNA from the surviving (resistant) viruses is reverse-transcribed to DNA, and the env gene is amplified and subjected to deep sequencing.
-
Data Analysis: The frequency of each mutation in the drug-treated population is compared to its frequency in a control population (no drug). Mutations that are significantly enriched in the presence of the drug are identified as resistance mutations.
Ex Vivo Viral Outgrowth Assay
This assay assesses the ability of an inhibitor to suppress viral replication from patient-derived cells.
-
Cell Isolation: CD4+ T cells are isolated from the peripheral blood of HIV-positive individuals.
-
Cell Culture and Activation: The isolated cells are cultured and stimulated with activating agents (e.g., phytohemagglutinin) to induce viral production from the latent reservoir.
-
Inhibitor Treatment: The activated cells are cultured in the presence of varying concentrations of this compound.
-
Viral Quantification: The amount of virus released into the culture supernatant is measured over time, typically using a p24 ELISA assay.
-
Data Analysis: The effectiveness of this compound in suppressing viral outgrowth is determined by comparing the levels of p24 in treated versus untreated cultures.
Conclusion and Future Directions
This compound stands out as a highly potent, next-generation HIV-1 attachment inhibitor.[2] Its improved potency against a wide array of HIV-1 strains, including some that are less susceptible to earlier compounds, makes it a valuable candidate for further development.[2][6][8] The detailed understanding of its mechanism of action and resistance profile, gained through advanced experimental techniques, provides a solid foundation for its potential clinical application, particularly for treatment-experienced patients with multi-drug resistant HIV-1.[2][7] Further clinical evaluation is warranted to fully assess its safety, pharmacokinetic profile, and efficacy in vivo.[2] The continued exploration of structure-activity relationships, informed by crystallographic and mutational scanning data, will be crucial in the design of future attachment inhibitors with even broader coverage and a higher barrier to resistance.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-818251: A Technical Overview of a Potent HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-818251 is a novel and highly potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It exerts its antiviral activity by targeting the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment and entry into host cells. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide[1] |
| CAS Number | 2974489-09-1[1] |
| SMILES Code | O=C(C1=NC(C2=NC=C(OC)C3=C2NC=C3C(C(N4CC/C(CC4)=C(C#N)\C5=CC=CC=C5)=O)=O)=CS1)NCCO[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H26N6O5S[1] |
| Molecular Weight | 570.62 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO (10 mM)[2] |
| Purity | >98% (via HPLC)[2] |
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is a next-generation attachment inhibitor that specifically targets the gp120 subunit of the HIV-1 envelope trimer.[3] Its mechanism of action involves binding to a conserved region of gp120, the β20-β21 hairpin, thereby preventing the conformational changes required for the virus to engage with the host cell receptors (CD4 and a coreceptor, either CCR5 or CXCR4).[3][4] By blocking this initial step of the viral life cycle, this compound effectively neutralizes the virus before it can enter and infect the host cell.
The following diagram illustrates the HIV-1 entry pathway and the point of inhibition by this compound.
Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 strains. Its efficacy is significantly higher than that of its predecessor, temsavir (B1684575) (BMS-626529).
Table 3: In Vitro Antiviral Potency of this compound
| Parameter | Value | Virus Strain(s) | Reference |
| EC50 | 0.019 nM | Laboratory-adapted HIV-1 strain NL4-3 | [2][5] |
| Potency vs. Temsavir | >10-fold higher | Cross-clade panel of 208 HIV-1 strains | [3][4][6] |
| IC50 Range | 32–733 nM | CRF01_AE strains | [7] |
Table 4: Binding Affinity of this compound to HIV-1 gp120 Mutants (Isothermal Titration Calorimetry)
| Mutant | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) |
| Wild-type | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| Specific mutants | Referenced data | Referenced data | Referenced data | Referenced data | Referenced data |
Note: Specific quantitative values from ITC experiments are detailed in the referenced literature and show that resistance mutations often lead to a reduced binding affinity.[3]
Experimental Protocols
The antiviral activity and mechanism of action of this compound have been characterized using various in vitro assays. Below are the methodologies for key experiments.
TZM-bl Neutralization Assay
This assay is a standard method for quantifying the neutralizing activity of anti-HIV-1 agents.
Principle: The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated Tat-inducible luciferase and β-galactosidase reporter genes. Upon successful HIV-1 entry and Tat expression, the luciferase gene is activated, leading to light emission that can be quantified. A reduction in luminescence in the presence of an inhibitor indicates neutralization.
Detailed Methodology:
-
Virus Preparation: Pseudoviruses are generated by co-transfecting 293T cells with an HIV-1 Env-expressing plasmid and a backbone plasmid (e.g., pSG3ΔEnv).[8]
-
Compound Dilution: this compound is serially diluted in a 96-well plate to create a range of concentrations.
-
Incubation: The diluted compound is pre-incubated with a standardized amount of HIV-1 pseudovirus for approximately 1 hour at 37°C to allow for binding.[9]
-
Cell Seeding: TZM-bl cells are added to the wells containing the virus-compound mixture. DEAE-Dextran may be included to enhance infectivity.[10]
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.[8][11]
-
Lysis and Readout: Cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated relative to control wells (virus only). The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.
The following diagram outlines the workflow of the TZM-bl neutralization assay.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity of this compound to purified HIV-1 envelope proteins.
Principle: ITC measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed Methodology:
-
Protein and Compound Preparation: Purified, soluble HIV-1 envelope trimers (e.g., SOSIP gp140) and this compound are prepared in a matched buffer.
-
ITC Experiment: A solution of this compound is titrated into a solution of the envelope protein in the ITC sample cell. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[3]
Conclusion
This compound is a promising HIV-1 entry inhibitor with exceptional potency and a broad spectrum of activity. Its well-defined mechanism of action, targeting a conserved region of gp120, makes it a valuable candidate for further development in the context of antiretroviral therapy, particularly for treatment-experienced patients with resistance to other drug classes. The experimental data summarized herein provide a solid foundation for its continued investigation.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification and optimization of the inhibition of HIV-1 cell-to-cell transmission assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Polyclonal Broadly Neutralizing Antibody Activity Characterized by CD4 Binding Site and V3-Glycan Antibodies in a Subset of HIV-1 Virus Controllers [frontiersin.org]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BMS-818251 Binding Site on the HIV-1 Envelope Trimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-818251 is a potent, next-generation small-molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein (B1211001) (Env) trimer. This document provides a comprehensive technical overview of the this compound binding site on the HIV-1 Env trimer, its mechanism of action, and the molecular basis for its enhanced potency. Detailed experimental protocols for key analytical methods, quantitative data on its antiviral activity and resistance profile, and visualizations of relevant biological pathways and experimental workflows are presented to support ongoing research and drug development efforts in the field of HIV-1 therapeutics.
Introduction
The HIV-1 envelope (Env) glycoprotein trimer, a complex of gp120 and gp41 subunits, is the sole target for neutralizing antibodies and the mediator of viral entry into host cells. Its crucial role in the viral life cycle makes it a prime target for antiretroviral drug development. This compound is an attachment inhibitor that binds to the gp120 subunit, preventing the initial interaction between the virus and the host cell's CD4 receptor. It is a more potent analog of its predecessor, temsavir (B1684575) (BMS-626529), exhibiting broad activity against a wide range of HIV-1 strains.[1][2] This guide delves into the specific molecular interactions that define the this compound binding site and contribute to its high potency.
Mechanism of Action
This compound functions by binding to a conserved pocket on the gp120 subunit of the HIV-1 Env trimer. This binding event allosterically inhibits the interaction between gp120 and the CD4 receptor on target immune cells, thereby blocking the first and essential step of viral entry. The binding of this compound stabilizes the Env trimer in a "closed," pre-fusion conformation, preventing the conformational changes necessary for CD4 binding and subsequent coreceptor engagement.
The this compound Binding Site
Cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of this compound in complex with the HIV-1 Env trimer, revealing the precise location and nature of its binding site.
Location on the gp120 Subunit
The this compound binding site is a conserved pocket on the gp120 subunit, located in the vicinity of the CD4 binding site.[1] This pocket is partially overlapping with, but distinct from, the binding site of the CD4 receptor itself.
Key Interacting Residues
The enhanced potency of this compound over its predecessors is attributed to specific interactions with residues within the binding pocket. A critical interaction involves the conserved β20-β21 hairpin of gp120.[1][2] The chemical structure of this compound allows for functional groups to form interactions with these gp120 residues, contributing to its improved binding affinity and broad neutralization activity.
dot
Caption: this compound Binding Site on HIV-1 gp120
Quantitative Data
Neutralization Potency
This compound demonstrates significantly greater neutralization potency against a broad range of HIV-1 strains compared to earlier inhibitors like temsavir.
| HIV-1 Strain/Panel | Inhibitor | IC50 / EC50 (nM) | Reference |
| Laboratory-adapted NL4-3 | This compound | 0.019 (EC50) | [2] |
| Cross-clade panel (208 strains) | This compound | >10-fold more potent than temsavir | [1][2] |
| CRF01_AE strains | This compound | 32 - 733 (IC50) | [3] |
| CRF01_AE strains | Temsavir | > 5800 (IC50) | [3] |
Binding Affinity
Resistance Mutations
Resistance to this compound has been studied through in vitro selection experiments. Mutations that confer reduced susceptibility to the inhibitor have been identified in the gp120 subunit.
| Mutation Position | Amino Acid Change | Fold Change in IC50 | Reference |
| 375 | S375M/N/H | Data not yet available | |
| 426 | M426L | Data not yet available | |
| 434 | T434A | Data not yet available | |
| 475 | M475I | Data not yet available |
Note: While specific fold-change values for this compound are not yet published, these positions are known to be associated with resistance to this class of inhibitors.
Experimental Protocols
TZM-bl Neutralization Assay
This assay is a standard method for determining the neutralizing potency of anti-HIV-1 agents.
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Virus Preparation: Pseudoviruses expressing the HIV-1 Env glycoproteins of interest are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.
-
Neutralization Assay:
-
Serially dilute this compound in culture medium in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well and incubate for 1 hour at 37°C.
-
Add TZM-bl cells to each well.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis: Measure luciferase activity using a luminometer. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to virus control wells.
dot
Caption: TZM-bl Neutralization Assay Workflow
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution structure of the HIV-1 Env trimer in complex with this compound.
-
Sample Preparation:
-
Purify soluble, stabilized HIV-1 Env trimers (e.g., SOSIP trimers).
-
Incubate the Env trimers with an excess of this compound to ensure saturation of the binding sites.
-
-
Grid Preparation: Apply a small volume of the complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.
-
Pick individual particle images and classify them to select for homogeneous populations.
-
Generate a 3D reconstruction of the Env-BMS-818251 complex.
-
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final high-resolution structure.
dot
Caption: Cryo-EM Workflow for HIV-1 Env Complexes
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity of this compound to the HIV-1 Env trimer.
-
Chip Preparation: Immobilize a capture molecule (e.g., an antibody that recognizes a tag on the Env trimer) on the surface of an SPR sensor chip.
-
Ligand Capture: Inject the purified HIV-1 Env trimer over the sensor surface to be captured by the immobilized antibody.
-
Analyte Binding: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
This compound represents a significant advancement in the development of HIV-1 entry inhibitors. Its high potency and broad activity are a direct result of its optimized interactions within a conserved pocket on the gp120 subunit, particularly with the β20-β21 hairpin. The detailed understanding of the this compound binding site, facilitated by high-resolution structural studies and detailed biochemical and virological assays, provides a solid foundation for the rational design of even more effective and resistance-evading antiretroviral therapies targeting HIV-1 entry. This technical guide serves as a resource for researchers dedicated to this critical area of infectious disease research.
References
BMS-818251: A Technical Guide to its Anti-HIV-1 Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a next-generation, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] It is an analog of fostemsavir (B1673582) and demonstrates significantly enhanced potency against a broad range of HIV-1 strains.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, focusing on its activity against HIV-1, its mechanism of action, and the experimental protocols used to characterize its efficacy. All available data indicates that the antiviral activity of this compound has been exclusively evaluated against HIV-1.
Antiviral Spectrum of Activity
The antiviral activity of this compound has been primarily characterized against various strains of HIV-1. It exhibits potent inhibitory effects across multiple clades of the virus.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain/Panel | Cell Line | Assay Type | Potency Metric (EC50/IC50) | Result | Reference |
| Laboratory-adapted HIV-1 strain NL4-3 | Not Specified | Not Specified | EC50 | 0.019 nM | [1][2] |
| Cross-clade panel of 208 HIV-1 strains | Not Specified | Pseudotyped virus neutralization assay | Not Specified | >10-fold more potent than BMS-626529 (temsavir) | [1][4][5] |
| CRF01_AE strains | Not Specified | Not Specified | IC50 | 32–733 nM (compared to >5.8 μM for temsavir) | [6] |
| HIV+ donor-derived CD4+ T cells | Primary Cells | Ex vivo viral outgrowth assay | Not Specified | Superior viral suppression compared to temsavir | [2][3][4] |
Mechanism of Action
This compound is an attachment inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120.[4] Its mechanism of action involves the following key steps:
-
Binding to gp120: this compound binds to a highly conserved pocket on the gp120 subunit of the viral envelope trimer.[7]
-
Interaction with β20-β21 Hairpin: The molecule's enhanced potency is attributed to its interaction with gp120 residues within the conserved β20-β21 hairpin.[1]
-
Inhibition of CD4 Binding: By binding to this site, this compound prevents the initial attachment of the virus to the CD4 receptor on host T-cells.[7]
-
Blockade of Viral Entry: This inhibition of attachment effectively blocks the subsequent conformational changes in the envelope glycoprotein that are necessary for viral fusion and entry into the host cell.[7]
Resistance to this compound has been associated with mutations in the gp120 binding pocket, which reduce the binding affinity of the drug.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
Pseudotyped Virus Neutralization Assay
This assay is used to determine the concentration of an antiviral agent that is required to inhibit viral entry by 50% (EC50 or IC50).
-
Generation of Pseudotyped Virus:
-
HEK293T cells are co-transfected with a plasmid encoding the HIV-1 envelope glycoprotein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 backbone that contains a reporter gene (e.g., luciferase).
-
The cells produce viral particles "pseudotyped" with the desired Env protein.
-
The supernatant containing these pseudoviruses is harvested, filtered, and stored.
-
-
Neutralization Assay:
-
Serial dilutions of this compound are prepared in a 96-well plate.
-
A standardized amount of the pseudotyped virus is added to each well containing the diluted compound and incubated to allow for binding.
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter) are then added to the wells.
-
The plates are incubated to allow for viral entry and reporter gene expression.
-
-
Data Analysis:
-
After the incubation period, a luciferase substrate is added to the cells.
-
The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
The percentage of neutralization is calculated for each drug concentration relative to control wells with no inhibitor.
-
The EC50 value is determined by plotting the percentage of neutralization against the drug concentration and fitting the data to a dose-response curve.
-
Ex Vivo Viral Outgrowth Assay
This assay assesses the ability of an antiviral compound to suppress viral replication in a more physiologically relevant setting using patient-derived cells.
-
Isolation of Patient Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from HIV-infected individuals.
-
CD4+ T-cells are purified from the PBMCs.
-
-
Viral Outgrowth Culture:
-
The purified CD4+ T-cells are cultured in the presence of activating agents (e.g., phytohemagglutinin) to stimulate the production of virus from latently infected cells.
-
The activated cells are cultured with serial dilutions of this compound.
-
To facilitate viral spread and detection, the patient's cells are co-cultured with uninfected donor PBMCs or a susceptible cell line.
-
-
Quantification of Viral Replication:
-
The culture supernatant is collected at various time points.
-
The amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen or HIV-1 RNA in the supernatant using ELISA or RT-qPCR, respectively.
-
-
Data Analysis:
-
The concentration of this compound that results in a significant reduction in viral outgrowth compared to the no-drug control is determined.
-
HIV-1 gp120 Binding Assay
This assay directly measures the interaction between this compound and its target, the gp120 protein.
-
Assay Setup:
-
Recombinant HIV-1 gp120 protein is immobilized on the surface of a 96-well plate.
-
The plate is washed to remove any unbound protein.
-
A blocking buffer is added to prevent non-specific binding.
-
-
Binding Reaction:
-
Serial dilutions of this compound are added to the wells and incubated to allow for binding to the immobilized gp120.
-
The wells are washed to remove any unbound compound.
-
-
Detection and Quantification:
-
A detection method is used to quantify the amount of bound this compound. This can be achieved using various techniques, such as a labeled antibody that recognizes the compound or a competition assay with a labeled ligand that also binds to gp120.
-
The signal generated is proportional to the amount of this compound bound to gp120.
-
-
Data Analysis:
-
The binding affinity (e.g., Kd) can be calculated by plotting the binding signal against the concentration of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antiviral activity of this compound.
Signaling Pathway of Inhibition
Caption: Mechanism of action for this compound in inhibiting HIV-1 entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. media.tghn.org [media.tghn.org]
- 4. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. protocols.io [protocols.io]
- 7. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
Methodological & Application
Application Note: Determination of IC50 for the HIV-1 Entry Inhibitor BMS-818251 in TZM-bl Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-818251 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It represents a next-generation analog of fostemsavir, exhibiting significantly enhanced potency across a broad range of HIV-1 strains.[1][2] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in TZM-bl cells, a widely used reporter cell line for HIV-1 neutralization assays.
Mechanism of Action
This compound targets the gp120 subunit of the HIV-1 envelope (Env) trimer.[1][3][4] By binding to gp120, the compound prevents the interaction between the viral envelope protein and the cellular CD4 receptor, a critical first step in viral entry.[5] This inhibition of attachment subsequently blocks the conformational changes in the Env complex that are necessary for viral fusion with the host cell membrane.[6][7] The high potency of this compound is attributed to additional interactions with conserved residues within the β20-β21 hairpin of gp120.[3][4]
The TZM-bl Reporter Cell Line
The TZM-bl cell line is a genetically engineered HeLa cell clone that expresses CD4, CCR5, and CXCR4, rendering it susceptible to infection by a wide variety of HIV-1 strains.[8][9] These cells contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR). Upon successful viral entry and Tat protein expression, the HIV-1 LTR is activated, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified by luminescence, providing a sensitive and accurate measure of viral infection.[8][9]
Data Presentation
The potency of this compound has been evaluated against various HIV-1 strains. The following table summarizes representative inhibitory concentrations.
| Compound | HIV-1 Strain | Assay Cell Line | Potency (IC50/EC50) | Reference |
| This compound | NL4-3 (laboratory-adapted) | Not specified in abstract | 0.019 nM (EC50) | [3][4] |
| This compound | Cross-clade panel (208 strains) | Not specified in abstract | >10-fold more potent than temsavir | [2][3] |
| This compound | CRF01_AE strains | Not specified in abstract | 32–733 nM (IC50) | [1] |
Note: In the context of HIV-1 neutralization assays, EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are often used interchangeably to denote the concentration at which a 50% reduction in viral infectivity is observed.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Mechanism of HIV-1 Entry and Inhibition by this compound
Diagram 2: Experimental Workflow for IC50 Determination
Experimental Protocol
This protocol is adapted from standardized TZM-bl neutralization assays.[6][8][9][10]
I. Materials and Reagents
-
Cells and Virus:
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
-
HIV-1 Env-pseudotyped virus stock (e.g., NL4-3, or other strains of interest)
-
-
Compound:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DEAE-Dextran hydrochloride
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay Plates and Reagents:
-
96-well flat-bottom cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipettes
-
Biological safety cabinet
-
II. Preparation of Reagents
-
Complete Growth Medium (CGM): DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store in small aliquots at -20°C or -80°C.
-
DEAE-Dextran Stock Solution: Prepare a 10 mg/mL stock solution in sterile water and filter-sterilize. Store at 4°C. The optimal concentration for enhanced infectivity without toxicity should be determined for each new batch.[8]
III. Experimental Procedure
Day 1: Assay Setup
-
Compound Dilution:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of this compound in CGM in a separate 96-well dilution plate to achieve the desired final concentrations for the assay (e.g., starting from 1 µM with 3-fold dilutions).
-
Include a "no drug" control (CGM with the same final DMSO concentration as the highest drug concentration).
-
-
Plate Seeding:
-
In a white, 96-well flat-bottom plate, add 50 µL of each this compound dilution in triplicate.
-
Prepare "Virus Control" wells containing 50 µL of CGM (with DMSO).
-
Prepare "Cell Control" (background) wells containing 100 µL of CGM.
-
-
Virus Addition:
-
Thaw the HIV-1 pseudovirus stock. Dilute the virus in CGM to a concentration that yields approximately 100,000 to 200,000 Relative Light Units (RLU) in the virus control wells. This should be determined in a preliminary virus titration experiment.[9]
-
Add 50 µL of the diluted virus to all wells except the "Cell Control" wells.
-
Cover the plate and incubate for 1 hour at 37°C in a humidified CO2 incubator.
-
-
Cell Addition:
-
Harvest TZM-bl cells using Trypsin-EDTA and resuspend in CGM.
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL in CGM containing DEAE-Dextran. The final concentration of DEAE-Dextran in the well is typically between 10-30 µg/mL.[8]
-
Add 100 µL of the TZM-bl cell suspension (20,000 cells) to every well of the assay plate.
-
-
Incubation:
-
Cover the plate and incubate for 48 hours at 37°C in a humidified CO2 incubator.
-
Day 3: Luminescence Reading and Data Analysis
-
Cell Lysis and Substrate Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove 100 µL of the culture medium from each well.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Measure the luminescence (RLU) of each well using a luminometer.
-
-
Data Analysis:
-
Average RLU: Calculate the average RLU for each set of triplicates.
-
Subtract Background: Subtract the average RLU of the "Cell Control" wells from all other average RLU values.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU of Drug Well / RLU of Virus Control Well))
-
-
Determine IC50: Plot the percent inhibition against the log of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in RLU.
-
This application note provides a comprehensive framework for determining the IC50 of the HIV-1 entry inhibitor this compound using the TZM-bl reporter cell line. The described protocol, coupled with the understanding of the compound's mechanism of action, enables researchers to accurately assess its potent anti-viral activity. The high sensitivity and robustness of the TZM-bl assay make it an ideal platform for the evaluation of this and other HIV-1 entry inhibitors.
References
- 1. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Item - IC50 values of scFv-Fc A7 with a panel of tier 1 and tier 2 pseudoviruses in neutralization assay on tzm-bl cells. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Viral Outgrowth Assay with BMS-818251
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo viral outgrowth assay, specifically the quantitative viral outgrowth assay (QVOA), is a critical tool for quantifying the size of the latent, replication-competent HIV-1 reservoir in infected individuals on antiretroviral therapy (ART). This reservoir is the primary barrier to a cure for HIV-1. The assay measures the frequency of latently infected resting CD4+ T cells that can be induced to produce infectious virus. A key component of a robust QVOA is the inclusion of controls to ensure that the detected viral outgrowth originates from the initial reactivation of latent proviruses and not from the spread of newly produced virions to other susceptible cells in the culture.
BMS-818251 is a potent, small-molecule inhibitor of HIV-1 entry. It targets the gp120 subunit of the HIV-1 envelope protein, preventing the virus from binding to and entering CD4+ T cells.[1] Its high potency makes it an excellent tool for use in ex vivo viral outgrowth assays as a control to prevent viral spread. By including this compound in the culture medium, researchers can be confident that the viral signal detected at the end of the assay is a direct measure of the initial latency reversal events.
These application notes provide a detailed protocol for performing an ex vivo viral outgrowth assay incorporating this compound as a control, along with methods for data analysis and interpretation.
Data Presentation
The following tables summarize representative quantitative data from ex vivo viral outgrowth assays.
Table 1: Quantification of Latent Reservoir in ART-Suppressed Individuals using QVOA
| Patient ID | Treatment Group | Resting CD4+ T cells plated (x 10^6) | Positive Wells / Total Wells | IUPM (Infectious Units Per Million cells) | 95% Confidence Interval |
| P01 | No LRA | 10 | 2 / 24 | 0.35 | 0.04 - 1.26 |
| P01 | LRA (Romidepsin) | 10 | 8 / 24 | 1.62 | 0.70 - 3.29 |
| P02 | No LRA | 12 | 1 / 24 | 0.15 | 0.00 - 0.84 |
| P02 | LRA (Romidepsin) | 12 | 5 / 24 | 0.88 | 0.29 - 2.06 |
| P03 | No LRA | 8 | 0 / 24 | < 0.12 | - |
| P03 | LRA (Romidepsin) | 8 | 3 / 24 | 0.65 | 0.13 - 1.90 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Viral Outgrowth in the Presence of a Latency Reversing Agent (LRA)
| Condition | Resting CD4+ T cells plated (x 10^6) | Positive Wells / Total Wells | IUPM (Infectious Units Per Million cells) | Interpretation |
| LRA (Romidepsin) | 10 | 9 / 24 | 1.85 | Measures initial reactivation and subsequent viral spread. |
| LRA (Romidepsin) + this compound | 10 | 8 / 24 | 1.62 | Measures only the initial reactivation events. The similar IUPM value confirms that the assay primarily detects the initial outgrowth. |
| No LRA (Control) | 10 | 2 / 24 | 0.35 | Measures baseline (spontaneous) viral outgrowth. |
| No LRA + this compound | 10 | 2 / 24 | 0.35 | Confirms that this compound does not interfere with the detection of baseline outgrowth. |
Data are hypothetical and for illustrative purposes. In ex vivo resistance assays, this compound has been shown to be more effective in suppressing viral growth than its predecessor, temsavir.[1]
Experimental Protocols
Protocol 1: Isolation of Resting CD4+ T cells from Peripheral Blood
This protocol describes the isolation of highly purified resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood from HIV-1 infected individuals
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
CD4+ T Cell Isolation Kit (Negative Selection)
-
Antibodies for depletion of activated T cells (e.g., anti-CD25, anti-CD69, anti-HLA-DR)
-
Magnetic-activated cell sorting (MACS) columns and magnet
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer with PBS.
-
Enrich for CD4+ T cells by negative selection using a commercially available kit. This step depletes non-CD4+ T cells.
-
Deplete activated CD4+ T cells by incubating the enriched cell population with a cocktail of antibodies against activation markers (CD25, CD69, HLA-DR).[2]
-
Remove the antibody-bound activated cells using magnetic beads and a MACS column.[2]
-
The flow-through contains the highly purified resting CD4+ T cells. Assess purity by flow cytometry.
Protocol 2: Quantitative Viral Outgrowth Assay (QVOA)
This protocol details the steps for performing a QVOA to measure the frequency of latently infected cells.
Materials:
-
Isolated resting CD4+ T cells
-
Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, penicillin, and streptomycin)
-
Latency Reversing Agent (LRA), e.g., Romidepsin (10 nM)
-
This compound (100 nM)
-
Phytohemagglutinin (PHA)
-
Irradiated allogeneic PBMCs from HIV-negative donors
-
MOLT-4/CCR5 cells or other susceptible target cells[3]
-
96-well round-bottom plates
-
HIV-1 p24 Antigen ELISA kit or reagents for RT-qPCR
Procedure:
-
Prepare serial dilutions of the resting CD4+ T cells in complete RPMI-1640 medium. A typical range is 1 x 10^6 to 1 x 10^5 cells per well, with multiple replicates for each dilution.[4]
-
Plate the cell dilutions into 96-well round-bottom plates.
-
Prepare the following experimental arms:
-
LRA stimulation: Add the LRA (e.g., Romidepsin) to the designated wells.
-
LRA stimulation with this compound control: Add both the LRA and this compound to these wells.
-
No LRA control: Add vehicle control to these wells.
-
No LRA with this compound control: Add vehicle control and this compound to these wells.
-
-
Stimulate the cells by adding PHA and a 10-fold excess of irradiated allogeneic PBMCs from at least two different healthy donors.[3]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, wash the cells to remove the PHA and resuspend them in fresh medium containing IL-2.
-
Add susceptible target cells, such as MOLT-4/CCR5 cells, to each well to allow for the propagation of any reactivated virus.[3]
-
Culture the cells for 14-21 days, performing a half-media change every 3-4 days.
-
On the final day of culture, collect the supernatant from each well.
-
Measure the concentration of HIV-1 p24 antigen in the supernatant using an ELISA kit or quantify viral RNA using RT-qPCR.[3]
-
A well is considered positive for viral outgrowth if the p24 concentration or viral RNA level is above the limit of detection of the assay.
-
Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM) cells, using maximum likelihood statistics. Typically, patients on long-term ART have IUPM values between 0.1 and 1.[3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. A highly reproducible quantitative viral outgrowth assay for the measurement of the replication-competent latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 4. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of BMS-818251 Bound to HIV-1 gp120: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a potent small-molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein (B1211001) gp120.[1][2] As a next-generation analog of fostemsavir, this compound exhibits significantly enhanced potency across a broad range of HIV-1 strains, making it a compound of high interest in the development of new antiretroviral therapies.[3][4] Structural and biophysical analyses of the interaction between this compound and gp120 are crucial for understanding its mechanism of action and for guiding the development of future inhibitors.
These application notes provide a summary of the structural analysis of this compound in complex with gp120, along with detailed protocols for key experiments used to characterize this interaction.
Data Presentation
Quantitative Analysis of this compound Activity and Binding
The following table summarizes the quantitative data for this compound's inhibitory activity against HIV-1 and its binding to the envelope glycoprotein.
| Parameter | Value | HIV-1 Strain/Env Construct | Assay Method | Reference |
| EC50 | 0.019 nM | NL4-3 | Cell-based neutralization assay | [1] |
| IC50 | 32–733 nM | CRF01_AE strains | Cell-based neutralization assay | MedKoo Biosciences |
| Binding Affinity (Kd) | Not explicitly reported | BG505 SOSIP.664 | Not explicitly reported | [2] |
| Inhibitory Potency | >10-fold higher than temsavir | Cross-clade panel of 208 HIV-1 strains | Cell-based neutralization assay | [1][2] |
Mandatory Visualizations
HIV-1 Entry and Inhibition by this compound
The following diagram illustrates the key steps of HIV-1 entry into a host cell and the mechanism of inhibition by this compound.
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Experimental Workflow for Structural and Functional Analysis
This workflow outlines the key experimental stages for characterizing the interaction between this compound and gp120.
Caption: Experimental workflow for analyzing the this compound-gp120 interaction.
Experimental Protocols
X-ray Crystallography of the this compound-gp120 Complex
This protocol is based on the methods described by Lai et al. for the structure determination of the HIV-1 Env trimer in complex with this compound (PDB: 6MU7).[2][5][6]
1.1. Protein Expression and Purification:
-
Express the BG505 SOSIP.664 gp140 Env trimer in a suitable expression system, such as HEK293T cells.
-
Purify the expressed protein using affinity chromatography (e.g., with a PGT151 antibody column) followed by size-exclusion chromatography to isolate well-folded trimers.
1.2. Complex Formation:
-
Incubate the purified BG505 SOSIP.664 Env trimer with a molar excess of the Fab fragments of neutralizing antibodies (e.g., 35O22 and 3H109L) and this compound.
-
The final complex for crystallization will consist of the Env trimer, the antibody Fabs, and the bound this compound inhibitor.
1.3. Crystallization:
-
Set up crystallization trials using the hanging-drop vapor-diffusion method.
-
Mix the protein complex solution with an equal volume of reservoir solution. A reported successful condition is:
-
Reservoir Solution: 0.1 M HEPES pH 7.5, 12% PEG 8000, 0.2 M NaCl.
-
-
Incubate the crystallization plates at 20°C. Crystals should appear within a few days to a week.
1.4. Data Collection and Structure Determination:
-
Cryo-protect the crystals using a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20% glycerol).
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a previously determined Env trimer structure as a search model.
-
Refine the structure and build the model for this compound into the electron density map. The final structure of the complex has been determined at a resolution of 2.50 Å.[5]
HIV-1 Pseudovirus Neutralization Assay
This protocol is a standard method to determine the inhibitory activity of compounds against HIV-1 entry.[1][7][8][9][10]
2.1. Cell Culture:
-
Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2.2. Neutralization Assay:
-
Seed TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the HIV-1 pseudovirus (at a concentration that yields a high signal-to-noise ratio in the luciferase assay) with the serially diluted this compound for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
After 48 hours of incubation at 37°C, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) or effective concentration (EC50) by fitting the dose-response curve using non-linear regression.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a framework for analyzing the binding kinetics of this compound to gp120.
3.1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit
-
Purified recombinant gp120
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
3.2. Immobilization of gp120:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of gp120 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
3.3. Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the gp120-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
This protocol outlines the use of ITC to determine the thermodynamic parameters of the this compound-gp120 interaction.
4.1. Sample Preparation:
-
Dialyze the purified gp120 extensively against the desired ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical to ensure that the buffer for both the protein and the small molecule are identical to minimize heats of dilution.
4.2. ITC Experiment:
-
Load the gp120 solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections of the this compound solution into the gp120 solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
4.3. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding affinity (Ka, and its inverse, Kd), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Glycopolymer Binding to Human DC-SIGN and Disruption of DC-SIGN Interactions with HIV Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00006mu7 [wwpdb.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 10. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
Co-crystallization of BMS-818251 with HIV-1 Env Trimer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the co-crystallization of the potent HIV-1 entry inhibitor, BMS-818251, with the stabilized BG505 SOSIP.664 envelope (Env) glycoprotein (B1211001) trimer. This compound demonstrates significantly higher potency compared to earlier generation inhibitors by uniquely interacting with the conserved β20-β21 hairpin in the gp120 subunit. The structural elucidation of this interaction is critical for understanding its mechanism of action and for guiding the development of next-generation HIV-1 entry inhibitors. The protocols outlined below describe the expression and purification of the BG505 SOSIP.664 trimer, formation of the inhibitor-trimer complex, and the specific conditions required for successful co-crystallization, leveraging an engineered crystal lattice approach with antibody Fabs as chaperones.
Introduction
The HIV-1 envelope glycoprotein (Env) trimer is the sole target for neutralizing antibodies and is a primary focus for vaccine and drug development. The Env trimer's conformational flexibility and instability have historically posed significant challenges to structural studies. The development of stabilized Env trimers, such as the BG505 SOSIP.664 construct, has been a major breakthrough, enabling high-resolution structural analysis.
This compound is a next-generation small-molecule entry inhibitor that targets the gp120 subunit, preventing the conformational changes required for viral entry into host cells. It is a derivative of temsavir (B1684575) (BMS-626529) and exhibits more than 10-fold greater potency across a broad range of HIV-1 strains.[1] Structural studies have revealed that this compound binds within a conserved pocket that partially overlaps with the CD4 binding site, but its enhanced potency is attributed to additional interactions with gp120 residues in the β20-β21 hairpin.[1]
Determining the high-resolution crystal structure of this compound in complex with the Env trimer is essential for understanding the molecular basis of its high potency and broad activity. This knowledge can accelerate structure-based drug design efforts to develop even more effective antiretroviral therapies. The following protocols are based on the successful methods described in the literature for the co-crystallization of small-molecule inhibitors with the BG505 SOSIP.664 trimer.[1]
Data Presentation
Table 1: Comparative Neutralization Potency
| Compound | Geometric Mean EC50 (nM) | Fold Potency vs. Temsavir |
| Temsavir (BMS-626529) | ~0.2 - 0.5 nM (strain dependent) | 1x |
| This compound | 0.019 nM | >10x |
Data compiled from studies on a cross-clade panel of 208 HIV-1 strains.[1][2]
Table 2: X-ray Crystallography Data and Refinement Statistics
| PDB ID | 6MTJ (BG505 SOSIP.664 + BMS-378806) |
| Data Collection | |
| Resolution (Å) | 3.8 |
| Space group | P6₃ |
| Cell dimensions (a, b, c in Å) | 129.8, 129.8, 303.4 |
| Cell angles (α, β, γ in °) | 90, 90, 120 |
| Refinement | |
| R-work / R-free (%) | 24.6 / 28.5 |
| No. of atoms | 21,372 |
| Protein | 20,958 |
| Ligand | 414 |
| Water | 0 |
| Ramachandran favored (%) | 91.8 |
| Ramachandran allowed (%) | 7.9 |
| Ramachandran outliers (%) | 0.3 |
| PDB Validation Report | --INVALID-LINK-- |
Note: The detailed structure for the this compound complex was determined using the same engineered lattice as for related compounds like BMS-378806. The statistics for a representative structure (PDB ID: 6MTJ) within this crystal system are provided for reference.[3]
Experimental Protocols & Methodologies
The overall workflow for the co-crystallization of this compound with the HIV-1 Env trimer is a multi-step process.
Protocol 1: Expression and Purification of BG505 SOSIP.664 Trimer
This protocol describes the transient transfection method in HEK293T or ExpiCHO-S cells to produce soluble, cleaved Env trimers.[1][4][5]
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For suspension cultures, use ExpiCHO-S cells in appropriate media.
-
Transient Transfection: Co-transfect cells with plasmids encoding the BG505 SOSIP.664 Env glycoprotein and human Furin protease at a 4:1 ratio (Env:Furin). Use a suitable transfection reagent like polyethyleneimine (PEI) or a commercially available kit.
-
Expression and Harvest: Harvest the culture supernatant containing the secreted Env protein 3-6 days post-transfection. Clarify the supernatant by centrifugation and pass through a 0.22 µm filter.
-
Affinity Chromatography: Purify the Env trimers from the supernatant using an affinity column. A column coupled with the 2G12 broadly neutralizing antibody (bNAb) is commonly used. Elute the bound protein using a high concentration salt buffer (e.g., 3 M MgCl₂).
-
Size-Exclusion Chromatography (SEC): Immediately after elution, buffer-exchange the protein into a suitable buffer (e.g., 20 mM Tris pH 8.0, 100 mM NaCl). Load the concentrated protein onto a Superose 6 or similar SEC column to separate properly folded trimers from aggregates and monomers.
-
Quality Control: Analyze the purified trimers by SDS-PAGE under reducing and non-reducing conditions to confirm cleavage and purity. Negative-stain electron microscopy can be used to verify the native-like trimer morphology.
Protocol 2: Co-crystallization of Env Trimer with this compound
This protocol utilizes an engineered crystal lattice approach, which involves using antibody antigen-binding fragments (Fabs) as chaperones to facilitate crystallization.[1][3]
-
Expression and Purification of Fabs: Express and purify the Fabs of crystallization chaperone antibodies (e.g., 35O22 and a PGT121-family antibody like 3H+109L) from transfected HEK293F cells. Purify the secreted Fabs using appropriate affinity chromatography (e.g., CaptureSelect CH1-XL) followed by SEC.[6]
-
Complex Formation:
-
Mix the purified BG505 SOSIP.664 trimer with the chaperone Fabs at a molar ratio of approximately 1:1.2 (Trimer:Fab).
-
Add this compound (dissolved in 100% DMSO) to the protein complex to a final concentration of ~100 µM, ensuring the final DMSO concentration is low (<5%).
-
Incubate the mixture overnight at 4°C.
-
-
Purification of the Final Complex: Purify the complete Env-Fab-inhibitor complex using SEC to remove any unbound components and ensure a homogeneous sample for crystallization.
-
Crystallization:
-
Concentrate the final complex to 5-10 mg/mL.
-
Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.
-
An alternative to co-complex formation is to soak pre-formed crystals of the Env-Fab complex in a cryoprotectant solution containing this compound.[3]
-
-
Crystal Growth: Crystals for related small-molecule complexes have been grown in conditions containing precipitants such as 0.1 M MES pH 6.5 and 22-28% (w/v) PEG 2000 MME.
-
Data Collection and Processing:
-
Harvest crystals and flash-cool them in liquid nitrogen using a cryoprotectant (e.g., reservoir solution supplemented with 20-25% glycerol).
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data using standard crystallographic software (e.g., HKL2000) and solve the structure by molecular replacement using a previously determined Env-Fab structure as a search model. Refine the structure to produce the final model.
-
Mechanism of Action: this compound Interaction
The structural data reveals how this compound achieves its high potency. It binds in an induced-fit pocket at the interface of the inner and outer domains of gp120, partially overlapping the CD4 binding site.
While it occupies the cavity where the Phe43 residue of CD4 would normally insert, its extended chemical structure allows for critical interactions with the conserved β20-β21 hairpin of gp120.[1] This dual interaction locks the Env trimer in its prefusion state, allosterically preventing the structural rearrangements that are triggered by CD4 binding and are necessary for subsequent co-receptor engagement and membrane fusion.[3]
References
- 1. Optimizing the production and affinity purification of HIV-1 envelope glycoprotein SOSIP trimers from transiently transfected CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Early-Stage Events in HIV-1 Replication by Small-Molecule Targeting of the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. A Next-Generation Cleaved, Soluble HIV-1 Env Trimer, BG505 SOSIP.664 gp140, Expresses Multiple Epitopes for Broadly Neutralizing but Not Non-Neutralizing Antibodies | PLOS Pathogens [journals.plos.org]
- 6. Neutralizing Antibodies Induced by First-Generation gp41-Stabilized HIV-1 Envelope Trimers and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Efficacy of BMS-818251 in Cancer Cell Lines
Introduction
BMS-818251 is an investigational small molecule inhibitor targeting the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. As a central regulator of cellular metabolism, mTOR is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the efficacy of this compound in representative cancer cell lines, HeLa (cervical cancer) and Jurkat (T-cell leukemia), which exhibit differential reliance on the PI3K/Akt/mTOR signaling pathway.
Core Concepts: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular signals such as growth factors and nutrients to regulate a multitude of cellular processes. Upon activation by upstream signals, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates and activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream targets that collectively promote cell growth, proliferation, and survival while inhibiting apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the viability of HeLa and Jurkat cells after 72 hours of treatment.
Table 1: Effect of this compound on HeLa Cell Viability
| This compound Concentration (nM) | Mean Percent Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 92.1 | 4.8 |
| 10 | 75.4 | 6.1 |
| 100 | 51.8 | 5.5 |
| 1000 | 28.3 | 4.2 |
| 10000 | 15.6 | 3.9 |
Table 2: Effect of this compound on Jurkat Cell Viability
| This compound Concentration (nM) | Mean Percent Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 6.8 |
| 1 | 85.7 | 5.9 |
| 10 | 62.3 | 7.2 |
| 100 | 38.9 | 6.4 |
| 1000 | 19.5 | 5.1 |
| 10000 | 9.8 | 3.3 |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound.
Cell Culture
-
HeLa Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Jurkat Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
HeLa or Jurkat cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For HeLa cells, seed 5,000 cells per well in 100 µL of complete medium.
-
For Jurkat cells, seed 20,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blotting for Phospho-S6 Kinase
This protocol assesses the inhibition of mTORC1 signaling by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 3: General workflow for Western blotting analysis.
Conclusion
These protocols provide a robust framework for evaluating the in vitro efficacy of the mTOR inhibitor this compound. The data indicates that this compound effectively reduces the viability of both HeLa and Jurkat cells in a dose-dependent manner, with Jurkat cells showing slightly higher sensitivity. Further investigations using these and other cell lines, along with additional assays such as apoptosis and cell cycle analysis, will provide a more comprehensive understanding of the cellular response to this compound and its therapeutic potential.
Application Notes and Protocols for the Experimental Use of BMS-818251 in Primary CD4+ T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of BMS-818251, a potent HIV-1 entry inhibitor, in primary human CD4+ T cells.
Introduction
This compound is a next-generation small-molecule inhibitor of HIV-1 entry that demonstrates significantly higher potency than its predecessor, fostemsavir (B1673582) (BMS-626529).[1] It acts by binding to the gp120 subunit of the HIV-1 envelope protein, preventing the conformational changes necessary for the virus to attach to the CD4 receptor on T cells, thereby blocking viral entry into the host cell.[1][2][3] this compound has shown potent activity against a wide range of HIV-1 strains.[1][2][3] The study of its effects on primary CD4+ T cells is crucial for understanding its therapeutic potential and mechanisms of viral inhibition in a physiologically relevant context.
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | HIV-1 Strain | Reference |
| EC50 | 0.019 nM | Laboratory-adapted T-cell line | NL4-3 | [2][3] |
| IC50 Range | 32–733 nM | Cell-based assay | CRF01_AE | [4] |
| Effective Concentrations in Ex Vivo Assay | 1 µM, 10 µM, 100 µM | Primary CD4+ T cells from HIV+ donors | Patient-derived | [5] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
Table 2: Comparison of Antiviral Potency
| Compound | Relative Potency | Comment | Reference |
| This compound | >10-fold higher | Compared to BMS-626529 (temsavir) against a cross-clade panel of 208 HIV-1 strains. | [1][2][3] |
| BMS-626529 (temsavir) | Baseline | Active form of fostemsavir. | [1] |
Mandatory Visualizations
Caption: HIV-1 entry signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound antiviral activity.
Experimental Protocols
Protocol 1: Isolation and Activation of Primary Human CD4+ T Cells
This protocol describes the isolation of primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
CD4+ T Cell Isolation Kit (negative selection)
-
Anti-CD3/CD28 T-cell activation beads
-
Recombinant human IL-2
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
CD4+ T Cell Enrichment:
-
Resuspend the PBMC pellet in an appropriate buffer.
-
Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with a cocktail of antibodies against non-CD4+ cells, followed by magnetic separation.
-
-
Cell Activation:
-
Resuspend the purified CD4+ T cells in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.
-
Add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours. Activated cells will appear as clusters.
-
Protocol 2: HIV-1 Infection and this compound Treatment of Primary CD4+ T Cells
This protocol outlines the infection of activated primary CD4+ T cells with HIV-1 and the subsequent treatment with this compound to assess its antiviral activity.
Materials:
-
Activated primary CD4+ T cells (from Protocol 1)
-
HIV-1 viral stock (e.g., NL4-3 or a primary isolate)
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI 1640 medium with IL-2 (20 U/mL)
-
96-well cell culture plates
-
p24 ELISA kit
Procedure:
-
Cell Preparation:
-
After 48-72 hours of activation, collect the CD4+ T cell clusters and gently resuspend them.
-
Remove the activation beads according to the manufacturer's protocol.
-
Count the viable cells and resuspend them in fresh complete RPMI 1640 medium with IL-2 at a concentration of 2 x 10^6 cells/mL.
-
-
HIV-1 Infection:
-
Aliquot 1 x 10^6 cells per well in a 96-well plate.
-
Add HIV-1 viral stock at a desired multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested starting range based on available data is from 0.001 nM to 1000 nM.
-
After the 2-4 hour infection period, wash the cells to remove the viral inoculum by centrifuging at 300 x g for 10 minutes and resuspending in fresh medium.
-
Add the diluted this compound to the respective wells. Include a "no drug" control (vehicle only, e.g., DMSO) and an "uninfected" control.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At day 3 and day 7 post-infection (or other desired time points), carefully collect a portion of the culture supernatant for analysis.
-
Replenish the wells with fresh medium containing the appropriate concentration of this compound.
-
-
Quantification of Viral Replication:
-
Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the EC50 value.
-
Protocol 3: Ex Vivo Viral Outgrowth Assay with CD4+ T Cells from HIV+ Donors
This protocol is adapted for assessing the efficacy of this compound in suppressing viral outgrowth from latently infected CD4+ T cells obtained from HIV-positive individuals on antiretroviral therapy.
Materials:
-
Blood from HIV+ donors
-
Materials for CD4+ T cell isolation (as in Protocol 1)
-
Phytohemagglutinin (PHA)
-
Irradiated PBMCs from a healthy, HIV-negative donor (feeder cells)
-
This compound
-
Complete RPMI 1640 medium with IL-2
-
p24 ELISA kit
Procedure:
-
Isolation of Resting CD4+ T Cells:
-
Isolate resting CD4+ T cells from the blood of HIV+ donors. This typically involves an initial CD4+ T cell enrichment followed by depletion of activated cells (e.g., CD25+, CD69+, HLA-DR+).
-
-
Cell Culture and Treatment:
-
Plate the resting CD4+ T cells in a 96-well plate at a density of 1-2 x 10^6 cells/well.
-
Add this compound at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).[5]
-
Include a "no drug" control.
-
-
Viral Reactivation:
-
Stimulate the cells with PHA (1 µg/mL) and co-culture with irradiated feeder PBMCs from an HIV-negative donor to reactivate latent virus.
-
-
Monitoring Viral Outgrowth:
-
Culture the cells for up to 14 days.
-
Collect supernatant every 3-4 days and measure p24 antigen levels using an ELISA.
-
Replenish with fresh media, IL-2, and this compound at each time point.
-
-
Data Analysis:
-
Compare the p24 production in the this compound-treated wells to the "no drug" control wells to determine the extent of viral suppression.
-
References
Troubleshooting & Optimization
Optimizing BMS-818251 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BMS-818251 in in vitro experiments. The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a next-generation small-molecule inhibitor of HIV-1 entry.[1][2] It functions by binding directly to the gp120 subunit of the HIV-1 envelope (Env) trimer.[3] This binding event prevents the conformational changes in gp120 that are necessary for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CCR5 or CXCR4). By blocking these initial steps, this compound effectively neutralizes the virus and prevents it from entering and infecting host cells.[4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: this compound is a highly potent inhibitor with a reported EC50 (50% effective concentration) of 0.019 nM in HIV-1 neutralization assays.[1][2] For a new experimental system, a broad concentration range is recommended to determine the optimal dose. A typical starting range would span several orders of magnitude, from 0.01 nM to 1 µM. This allows for the generation of a complete dose-response curve.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are critical for maintaining the compound's activity.
| Parameter | Recommendation |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2][3] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. |
| Storage (Solid) | Store the solid powder in a dry, dark place. Short term (days to weeks): 0-4°C. Long term (months to years): -20°C.[3] |
| Storage (Stock Solution) | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3] |
| Final Concentration | When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%). |
Q4: How do I determine the optimal concentration for my specific cell line and assay?
A4: The optimal concentration is context-dependent. You need to determine both the efficacy (e.g., EC50 for antiviral activity) and the cytotoxicity (CC50) in your specific experimental setup. The ratio of these two values provides the selectivity index (SI = CC50 / EC50), a measure of the compound's therapeutic window. An ideal workflow involves performing a dose-response analysis for both antiviral efficacy and cell viability.
Troubleshooting Guide
Problem: No observable antiviral effect.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage conditions were used. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Incorrect Concentration | Verify all dilution calculations. Perform a wider concentration range, as the target cells may be less sensitive. |
| Assay Timing | The incubation time may be too short. Optimize the duration of compound exposure. |
| Virus Strain Resistance | The specific HIV-1 strain used may have reduced sensitivity to this class of inhibitors. |
| Cell Culture Issues | Confirm cell health and ensure the cell passage number is low. Check for contamination (e.g., mycoplasma).[5] |
Problem: High levels of cell death observed, even at low concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of DMSO in the culture medium is below toxic levels (typically <0.5%). Run a vehicle control (medium + DMSO, no inhibitor). |
| Compound Cytotoxicity | The compound may be inherently toxic to the specific cell line used. Perform a CC50 assay (see Protocol 1) to quantify this effect. |
| Contamination | Test the compound stock and media for bacterial or fungal contamination. |
| Assay Conditions | Over-seeding of cells can lead to nutrient depletion and cell death, which may be exacerbated by the compound. Optimize cell seeding density.[6] |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health | Use cells from the same passage number for all related experiments. Monitor cell viability before starting each experiment. |
| Pipetting Errors | Use calibrated pipettes. For very small volumes, prepare an intermediate dilution series rather than pipetting directly from the high-concentration stock. |
| Compound Precipitation | After diluting the DMSO stock in aqueous media, visually inspect for any precipitate. If precipitation occurs, a different formulation or lower concentration may be needed. |
| Assay Variability | Ensure all assay steps, especially incubation times and reagent additions, are performed consistently. Use positive and negative controls in every plate.[7] |
Experimental Protocols
Protocol 1: Determining Cell Viability and CC50 using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of the host cell line by 50% (CC50).
Materials:
-
Host cell line (e.g., TZM-bl, C8166)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 2x working concentration serial dilution of this compound in culture medium. For a final concentration range of 10 µM to 0.1 nM, the 2x series would be 20 µM to 0.2 nM.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include "cells only" (no compound) and "media only" (no cells) controls.
-
Incubation: Incubate the plate for the intended duration of your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the CC50 value.
Protocol 2: Determining Antiviral Efficacy (EC50) via CPE Reduction Assay
This protocol measures the concentration of this compound required to inhibit the virus-induced cytopathic effect (CPE) by 50%.
Materials:
-
Host cell line susceptible to HIV-1 infection
-
HIV-1 viral stock of known titer
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 50 µL of medium. Incubate for 24 hours.
-
Compound Dilution: Prepare a 4x working concentration serial dilution of this compound in culture medium.
-
Treatment: Add 50 µL of the 4x compound dilutions to the wells.
-
Infection: Add 100 µL of culture medium containing HIV-1 at a multiplicity of infection (MOI) that causes >80% cell death in 3-4 days.[8]
-
Controls:
-
Virus Control (VC): Cells + Virus (no compound)
-
Cell Control (CC): Cells only (no virus, no compound)
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂, until >80% CPE is observed in the VC wells.
-
Data Acquisition: Measure cell viability in all wells using your chosen reagent (e.g., MTS).
-
Analysis: Calculate the percentage of protection using the formula: % Protection = [(OD_Treated - OD_VC) / (OD_CC - OD_VC)] * 100 Plot the percent protection against the log of the inhibitor concentration and use non-linear regression to calculate the EC50 value.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Potential off-target effects of BMS-818251 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of BMS-818251 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small-molecule inhibitor of HIV-1 entry. Its primary mechanism of action is the inhibition of the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. By binding to gp120, this compound prevents the conformational changes necessary for the virus to engage with the CD4 receptor, thereby blocking viral entry into the host cell.
Q2: Are there known off-target effects for this compound?
Publicly available data on the comprehensive off-target profile of this compound is limited. However, given its azaindole scaffold, a chemical structure known to be a pharmacophore for some kinase inhibitors, there is a theoretical potential for off-target interactions with host cell kinases.[1] As a matter of best practice in preclinical safety assessment, it is advisable to consider and test for potential off-target activities.
Q3: What is the expected cytotoxicity profile of this compound in non-target cells?
While specific cytotoxicity data for this compound across a broad range of non-target cell lines is not widely published, its predecessor, temsavir (B1684575) (BMS-626529), has been shown to exhibit low cytotoxicity in various cell types.[2] It is anticipated that this compound would have a similarly favorable cytotoxicity profile. However, it is crucial to experimentally determine the cytotoxic concentration (CC50) in the specific cell lines used in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in Cellular Assays
If you observe significant cytotoxicity or a reduction in cell proliferation at concentrations where on-target (anti-HIV-1) activity is expected, consider the following troubleshooting steps:
Potential Cause 1: Off-Target Kinase Inhibition
Some azaindole derivatives have been shown to inhibit cellular kinases, which can lead to anti-proliferative effects or cell death.[1][3]
-
Troubleshooting Step:
-
Perform a Kinase Selectivity Profile: Screen this compound against a panel of representative kinases to identify potential off-target interactions.
-
Consult Kinase Inhibition Data: If specific kinases are inhibited, review the known cellular functions of these kinases to determine if the observed phenotype is consistent with their inhibition.
-
Dose-Response Analysis: Conduct a careful dose-response study to determine if the cytotoxic effects occur at concentrations significantly higher than the EC50 for HIV-1 inhibition.
-
Potential Cause 2: Non-Specific Cytotoxicity
At high concentrations, many small molecules can induce cytotoxicity through mechanisms unrelated to specific target binding.
-
Troubleshooting Step:
-
Determine the CC50: Perform a cell viability assay (e.g., MTT or LDH release assay) on your specific cell line(s) to determine the 50% cytotoxic concentration (CC50).
-
Establish a Therapeutic Window: Compare the CC50 value to the anti-HIV-1 EC50 value. A large therapeutic window (high CC50/EC50 ratio) suggests that the desired antiviral effect can be achieved at non-toxic concentrations.
-
Potential Cause 3: Experimental Artifact
Inconsistent results may arise from issues with the experimental setup.
-
Troubleshooting Step:
-
Verify Compound Concentration: Ensure the accuracy of your stock solution and final dilutions.
-
Assess Cell Health: Confirm that your cell cultures are healthy and free of contamination prior to the experiment.
-
Include Appropriate Controls: Use vehicle-only (e.g., DMSO) controls to account for any solvent effects.
-
Quantitative Data Summary
The following tables present hypothetical but plausible data for the off-target and cytotoxicity profiles of this compound, based on the characteristics of its chemical class and predecessor compounds. Researchers should generate their own experimental data to confirm these profiles in their specific assay systems.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Rationale for Inclusion |
| Primary Target (for reference) | ||
| HIV-1 gp120-CD4 Interaction | <1 | On-target activity |
| Potential Off-Targets | ||
| ABL1 | >10,000 | Representative tyrosine kinase |
| SRC | 8,500 | Representative tyrosine kinase |
| LCK | 7,200 | T-cell specific tyrosine kinase |
| CDK2/cyclin A | >10,000 | Cell cycle-related kinase |
| MAPK1 (ERK2) | >10,000 | Key signaling pathway kinase |
| PI3Kα | >10,000 | Key signaling pathway kinase |
| AKT1 | >10,000 | Key signaling pathway kinase |
This hypothetical data suggests a high degree of selectivity for the on-target activity over potential off-target kinase inhibition.
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| MT-4 (T-cell line) | MTT | 72 | >100 |
| PBMCs (Primary cells) | MTT | 72 | >150 |
| HepG2 (Liver cell line) | MTT | 72 | >200 |
| HEK293 (Kidney cell line) | MTT | 72 | >200 |
This hypothetical data reflects the low cytotoxicity profile observed for the related compound, temsavir.[2]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega's Kinase Selectivity Profiling Systems)[4][5]
-
This compound stock solution (in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay reagents
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Kinase and Substrate Working Stocks: Dilute the provided kinase and substrate stocks according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a 384-well plate. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 1 µL of the compound dilution to the appropriate wells of a new 384-well plate.
-
Add 2 µL of the Kinase Working Stock to each well.
-
Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Develop Luminescence:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control. Determine the IC50 values for any inhibited kinases.
Protocol 2: MTT Cell Viability Assay for Suspension Cells
This protocol is for assessing the cytotoxicity of this compound in non-adherent cell lines like T-cell lines or PBMCs.[6]
Materials:
-
Suspension cell line of interest (e.g., MT-4)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Troubleshooting unexpected cytotoxicity.
Caption: Assessing potential off-target effects.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 6. broadpharm.com [broadpharm.com]
Interpreting BMS-818251 Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 entry inhibitor, BMS-818251. The content is designed to address specific issues that may be encountered during the generation and interpretation of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small-molecule inhibitor of HIV-1 entry. It is an analog of temsavir (B1684575) (BMS-626529) and exhibits greater potency across a wide range of HIV-1 strains.[1][2] The mechanism of action involves binding to the gp120 subunit of the HIV-1 envelope protein.[3] This binding event prevents the conformational changes in gp120 that are necessary for the virus to attach to the host cell's CD4 receptor, thereby blocking viral entry into the cell.[4][5]
Q2: What are the key parameters of a this compound dose-response curve?
A typical dose-response curve for this compound is a sigmoidal-shaped curve that illustrates the relationship between the concentration of the inhibitor and the percentage of viral inhibition. The key parameters to consider are:
-
IC50/EC50: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) represents the concentration of this compound required to inhibit 50% of viral activity. A lower IC50/EC50 value indicates higher potency.
-
Hill Slope (or slope factor): This parameter describes the steepness of the curve. A steeper slope (a Hill coefficient greater than 1) suggests a more sensitive response to small changes in drug concentration and can indicate cooperative binding.[6][7] For many antiviral drugs, the slope is a critical factor in determining their effectiveness at clinical concentrations.[8]
-
Maximal Inhibition: This is the plateau of the curve and represents the maximum percentage of viral inhibition that can be achieved with this compound at the tested concentrations.
Q3: How does the potency of this compound compare to other HIV-1 entry inhibitors?
This compound has been shown to be significantly more potent than its predecessor, temsavir (BMS-626529).[1] Studies have demonstrated that this compound has more than 10-fold greater potency against a diverse panel of 208 HIV-1 strains.[2][9] It also shows improved activity against certain strains that are less susceptible to temsavir, such as CRF01_AE.[3]
This compound Potency Data
The following table summarizes the in vitro potency of this compound against various HIV-1 strains, with a comparison to temsavir where available.
| HIV-1 Strain/Subtype | This compound Potency (IC50/EC50) | Temsavir (BMS-626529) Potency (IC50) | Reference(s) |
| NL4-3 (laboratory-adapted) | 0.019 nM (EC50) | ~4-100 fold less potent | [2][9][10] |
| Cross-clade panel (208 strains) | >10-fold more potent than temsavir | - | [2] |
| CRF01_AE strains | 32–733 nM (IC50) | > 5.8 μM | [3] |
Troubleshooting Dose-Response Curves for this compound
This section addresses common issues that may arise during the experimental process of generating a dose-response curve for this compound.
Problem 1: The IC50 value for this compound is higher than expected.
-
Possible Cause 1: Viral Strain Variability. The susceptibility to this compound can vary between different HIV-1 strains and subtypes.[11] Ensure you are comparing your results to data generated with the same viral isolate.
-
Possible Cause 2: Presence of Resistance Mutations. Although this compound has a high barrier to resistance, certain mutations in the gp120 protein can reduce its susceptibility.[1][4] Key resistance-associated mutations for the class of attachment inhibitors include those at positions S375, M426, M434, and M475 in gp120.[4] Consider sequencing the viral envelope gene to check for known resistance mutations.
-
Possible Cause 3: Experimental Assay Conditions. Suboptimal assay conditions can affect the apparent potency of the inhibitor. Ensure that cell density, virus input, and incubation times are consistent with established protocols. The choice of target cells can also influence the results.
-
Possible Cause 4: Compound Integrity. Verify the concentration and integrity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
Problem 2: The dose-response curve has a shallow slope (low Hill coefficient).
-
Possible Cause 1: Antagonist Activity. In some assay systems, a shallow slope can indicate competitive antagonism. However, for an inhibitor like this compound, this is less likely to be the primary interpretation.
-
Possible Cause 2: Heterogeneous Viral Population. If the viral stock contains a mixed population of sensitive and less sensitive strains, it can result in a more drawn-out dose-response curve with a shallower slope.
-
Possible Cause 3: Assay Artifacts. Issues with the assay, such as non-specific effects of the compound at high concentrations or problems with the detection method, can lead to a distorted curve shape. Review your experimental setup and controls. The slope of the dose-response curve is a critical parameter for antiviral drugs, and changes in the slope can significantly impact the drug's inhibitory potential at clinical concentrations.[7][8][12]
Problem 3: The maximal inhibition is significantly less than 100%.
-
Possible Cause 1: Incomplete Inhibition. Some HIV-1 strains may not be fully inhibited by this compound, even at high concentrations. This can be due to specific genetic features of the viral envelope that allow for residual entry activity.[13]
-
Possible Cause 2: Assay Window Limitations. The dynamic range of the assay may be insufficient to detect 100% inhibition. Ensure that the signal from the uninhibited virus control is well above the background of the assay.
-
Possible Cause 3: Cytotoxicity. At very high concentrations, the compound may exhibit cytotoxicity, which can interfere with the assay readout and lead to an underestimation of maximal inhibition. It is important to run a parallel cytotoxicity assay to assess the effect of the compound on the host cells.
Problem 4: High variability between replicate wells.
-
Possible Cause 1: Pipetting Errors. Inconsistent pipetting of the inhibitor, virus, or cells can lead to significant variability. Ensure proper mixing and use calibrated pipettes.
-
Possible Cause 2: Uneven Cell Seeding. A non-uniform cell monolayer can result in inconsistent viral infection across the plate. Check cell seeding procedures to ensure a homogenous distribution of cells.
-
Possible Cause 3: Edge Effects. Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects." Consider not using the outermost wells for critical measurements or take steps to minimize evaporation.
Experimental Protocols
Detailed Methodology for a Standard HIV-1 Neutralization Assay
This protocol describes a common method for generating a dose-response curve for an HIV-1 entry inhibitor like this compound using a cell-based assay with a luciferase reporter.
Materials:
-
TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).[14][15]
-
HIV-1 Env-pseudotyped virus stock.
-
This compound stock solution of known concentration.
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).
-
DEAE-Dextran solution.
-
Luciferase assay reagent.
-
96-well cell culture plates (white, solid-bottom plates for luminescence reading).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in growth medium. The concentration range should span the expected IC50 value. Include a "no drug" control.
-
Virus Preparation: Thaw the HIV-1 pseudovirus stock and dilute it in growth medium to a concentration that will yield a strong luciferase signal without being cytotoxic.
-
Neutralization Reaction: In a separate plate, mix equal volumes of the diluted this compound and the diluted virus. Incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells. Also include wells with virus only (positive control) and cells only (background control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (cells only) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model (or similar sigmoidal dose-response model) to determine the IC50, Hill slope, and maximal inhibition.
-
Visualizing Key Processes
HIV-1 Entry and the Mechanism of this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
Experimental Workflow for a this compound Dose-Response Assay
Caption: Workflow for generating a this compound dose-response curve.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. Drug Effectiveness Explained: The Mathematics of Antiviral Agents for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dose-response Curve Slope Sets Class-Specific Limits on Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibility of global HIV-1 clinical isolates to fostemsavir using the PhenoSense® Entry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
Validation & Comparative
Comparative Potency Analysis of HIV-1 Entry Inhibitors: BMS-818251 versus Fostemsavir
A detailed guide for researchers and drug development professionals on the relative potency, mechanisms of action, and experimental evaluation of two key HIV-1 attachment inhibitors.
This guide provides a comprehensive comparison of BMS-818251 and fostemsavir (B1673582), two significant small-molecule inhibitors of HIV-1 entry. Both compounds target the viral envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to host cells, a critical first step in the HIV lifecycle. Fostemsavir, a prodrug of temsavir (B1684575) (BMS-626529), is an approved antiretroviral therapy for heavily treatment-experienced adults with multidrug-resistant HIV-1.[1] this compound is a next-generation analog of temsavir, developed to exhibit enhanced potency.[2][3]
This document summarizes their comparative potency with supporting experimental data, details the methodologies for the key experiments, and provides visual representations of their mechanism of action and the experimental workflow used to assess their efficacy.
Data Presentation: Potency Comparison
The following table summarizes the in vitro potency of this compound and temsavir (the active metabolite of fostemsavir) against various strains of HIV-1. The data clearly indicates the superior potency of this compound.
| Compound | HIV-1 Strain(s) | Potency Metric | Value | Fold Difference (approx.) | Reference |
| This compound | NL4-3 | EC50 | 0.019 nM | >100x vs. Temsavir | [4] |
| Temsavir (BMS-626529) | Cross-clade panel (208 strains) | - | - | - | [3][4] |
| This compound | Cross-clade panel (208 strains) | - | >10-fold more potent than Temsavir | >10x | [3][4] |
| This compound | CRF01_AE strains | IC50 | 32 - 733 nM | >40x vs. Temsavir | [3] |
| Temsavir (BMS-626529) | CRF01_AE strains | IC50 | > 5.8 µM | - | [3] |
Mechanism of Action
Both this compound and fostemsavir's active form, temsavir, are HIV-1 attachment inhibitors.[1][5] They function by binding directly to the gp120 subunit of the viral envelope glycoprotein gp160.[6] This binding event occurs at a site adjacent to the CD4 receptor binding site on gp120, inducing a conformational change that prevents the virus from attaching to the CD4 receptor on host T-cells and other immune cells.[5][7] By blocking this initial and essential step of the viral lifecycle, these inhibitors effectively prevent HIV-1 from entering and infecting host cells.[1] The enhanced potency of this compound is attributed to additional interactions with the gp120 protein that are not present with temsavir.[2]
Caption: Mechanism of HIV-1 Entry Inhibition.
Experimental Protocols
The potency of this compound and fostemsavir is typically determined using a pseudovirus-based single-round infection assay. This assay measures the ability of the compounds to inhibit viral entry into a host cell line.
Pseudovirus Neutralization Assay Protocol:
-
Cell Culture:
-
Maintain TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 backbone that contains a luciferase reporter gene.
-
Harvest the cell culture supernatant containing the pseudovirions 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris and store at -80°C.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the inhibitor compounds (this compound or temsavir) in cell culture medium.
-
Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by determining the concentration of the compound that results in a 50% reduction in luciferase activity compared to the virus control (no inhibitor).
-
Data is typically analyzed using a non-linear regression model.
-
Caption: Pseudovirus Neutralization Assay Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fostemsavir Tromethamine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Next-Generation HIV-1 Attachment Inhibition: A Comparative Analysis of BMS-818251 and Temsavir
A detailed comparison of two potent HIV-1 attachment inhibitors, BMS-818251 and temsavir (B1684575), reveals significant strides in antiviral potency and the ongoing challenge of viral resistance. This guide synthesizes key experimental data to inform researchers and drug development professionals on the comparative efficacy and resistance profiles of these compounds against HIV-1.
Temsavir (BMS-626529), the active moiety of the FDA-approved prodrug fostemsavir (B1673582) (BMS-663068), represents a critical advancement in treating multidrug-resistant HIV-1.[1][2][3] It functions as a first-in-class attachment inhibitor by binding directly to the viral envelope glycoprotein (B1211001) gp120.[2][4][5] This action blocks the initial interaction between the virus and the host CD4+ T-cell, preventing the conformational changes necessary for viral entry.[3][4][6] Building on this foundation, this compound has been developed as a next-generation analog, demonstrating markedly enhanced antiviral potency.[7][8][9]
Mechanism of Action: Targeting the gp120-CD4 Interface
Both temsavir and this compound target a conserved, hydrophobic pocket on gp120, adjacent to the CD4 binding site and beneath the β20-β21 loop.[4][6][9] By binding to this site, the inhibitors lock the gp120 protein in a "closed" or ground-state conformation.[3][4][6] This stabilization prevents the gp120 from engaging with the CD4 receptor, thereby halting the first step of viral entry.[5] this compound, an analog of temsavir, interacts with gp120 residues from the conserved β20-β21 hairpin to achieve its improved potency.[8][10]
Comparative Potency and Efficacy
Experimental data consistently demonstrate the superior potency of this compound compared to temsavir. In vitro studies have shown that this compound exhibits a more than 10-fold increase in neutralization potency across a diverse panel of 208 HIV-1 strains.[7][8][10] This enhanced activity is also observed against laboratory-adapted strains, with one study reporting an EC50 value of 0.019 nM for this compound.[8][10] Furthermore, this compound has shown improved inhibition against CRF01_AE strains, which are known to have reduced susceptibility to temsavir.[11][12]
Ex vivo viral outgrowth assays using cells from HIV-positive donors have corroborated these findings, showing that this compound achieves more effective viral suppression at lower concentrations than temsavir, even in samples with pre-existing resistance mutations.[7][13]
| Compound | Target | Average EC50 (NL4-3 strain) | Potency vs. Temsavir (208 strains) | Activity vs. CRF01_AE Strains |
| Temsavir (BMS-626529) | HIV-1 gp120 | ~0.7±0.4 nM[14] | Baseline | IC50 > 5.8 μM[12] |
| This compound | HIV-1 gp120 | 0.019 nM[8][10] | >10-fold higher[8][10] | IC50 32–733 nM[12] |
| Table 1: Comparative in vitro potency of Temsavir and this compound. EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. |
Resistance Profiles
The emergence of drug resistance is a primary challenge in antiretroviral therapy. For temsavir, resistance is primarily associated with amino acid substitutions at several key positions within the gp120 protein.[15] These mutations, often clustered around the drug-binding site, reduce the binding affinity of the inhibitor.[7][13]
Key Temsavir Resistance-Associated Mutations:
Studies mapping the resistance pathways for this compound have found a similar escape mutation profile.[7][13] The mutations conferring resistance to this compound are also largely clustered around its binding site.[7][13] Despite this overlap, the higher potency of this compound may provide a higher genetic barrier to the development of resistance.[9] For instance, in ex vivo assays, this compound was able to suppress viral growth at concentrations where temsavir allowed for viral rebound, suggesting it can be effective against viruses that have already acquired some resistance mutations.[13]
| Mutation Site | Temsavir Susceptibility | This compound Susceptibility | Notes |
| S375 | Reduced | Reduced | Key resistance site.[1][3] |
| M426 | Reduced | Reduced | Primary substitution associated with nonresponse.[1] |
| M434 | Reduced | Reduced | Associated with decreased efficacy.[15] |
| M475 | Reduced | Reduced | Contributes to reduced susceptibility.[15] |
| Table 2: Key resistance mutations in HIV-1 gp120 affecting Temsavir and this compound. |
Experimental Methodologies
The data presented are primarily derived from phenotypic susceptibility assays. These experiments are crucial for determining the efficacy of antiretroviral drugs against various viral strains.
General Phenotypic Susceptibility Assay Protocol
Phenotypic assays measure the ability of a drug to inhibit viral replication in cell culture.[16] A common method involves the use of recombinant viruses.
-
Viral Gene Amplification: The env gene, which codes for gp120, is amplified from patient plasma HIV-1 RNA.
-
Recombinant Vector Creation: The amplified patient-derived env gene is cloned into a standardized HIV-1 vector that lacks its own functional env gene and contains a reporter gene, such as luciferase.[16][17]
-
Virus Production: The recombinant vectors are transfected into a producer cell line (e.g., 293T cells) to generate pseudotyped viral particles. These particles carry the patient's envelope proteins on their surface.[18]
-
Infection and Drug Treatment: Target cells (e.g., TZM-bl cells) are infected with the recombinant virus in the presence of serial dilutions of the inhibitor (temsavir or this compound).
-
Quantification of Inhibition: After a set incubation period (e.g., 48-72 hours), viral replication is measured by quantifying the reporter gene's activity (e.g., luciferase light emission).
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the reporter activity against the drug concentration.[16] Reduced susceptibility is indicated by an increase in the IC50 value compared to a reference wild-type virus.[16]
Conclusion
This compound represents a significant advancement over temsavir, offering substantially greater potency against a wide range of HIV-1 strains, including some that show reduced susceptibility to temsavir.[7][8][9] While both drugs share a common mechanism of action and are affected by a similar set of resistance mutations in gp120, the enhanced potency of this compound may translate to a higher barrier to resistance and improved clinical outcomes.[9][13] These findings support the continued development of this compound as a promising next-generation therapeutic for patients with multidrug-resistant HIV-1.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-818251 with Other HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process that presents several attractive targets for antiretroviral therapy. This guide provides a detailed, data-driven comparison of BMS-818251, a next-generation attachment inhibitor, with other classes of HIV-1 entry inhibitors, including the CCR5 antagonist maraviroc, the fusion inhibitor enfuvirtide, and the post-attachment inhibitor ibalizumab.
Mechanism of Action: A Diverse Attack on Viral Entry
HIV-1 entry inhibitors disrupt the initial stages of the viral lifecycle, each targeting a specific interaction between the virus and the host cell. This compound, a potent small-molecule inhibitor, targets the gp120 subunit of the HIV-1 envelope (Env) trimer.[1] By binding to gp120, it prevents the initial attachment of the virus to the CD4 receptor on the surface of host T-cells.[1] This mechanism is shared with its predecessor, fostemsavir (B1673582) (the prodrug of temsavir).
In contrast, other entry inhibitors act at different stages of the entry cascade:
-
Maraviroc , a CCR5 antagonist, blocks the interaction between the viral gp120 protein and the host cell's CCR5 co-receptor. This prevents the conformational changes necessary for viral fusion. Maraviroc is only effective against CCR5-tropic (R5) HIV-1 strains.[2]
-
Enfuvirtide , a synthetic peptide, mimics a region of the viral gp41 protein's second heptad repeat (HR2). It binds to the first heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle required for the fusion of the viral and cellular membranes.[3]
-
Ibalizumab is a humanized monoclonal antibody that binds to domain 2 of the CD4 receptor. While it doesn't block the initial gp120-CD4 binding, it prevents the subsequent conformational changes in the Env-CD4 complex that are necessary for co-receptor engagement and membrane fusion, thus acting as a post-attachment inhibitor.[4][5]
Comparative Potency and Efficacy
Direct head-to-head studies comparing the potency of this compound with maraviroc, enfuvirtide, and ibalizumab across a wide range of HIV-1 isolates in the same experimental setting are limited in the public domain. However, available data allow for an indirect comparison of their in vitro activities.
This compound has demonstrated significantly enhanced potency compared to its forerunner, temsavir (B1684575). It exhibits an EC50 value of 0.019 nM against the laboratory-adapted HIV-1 strain NL4-3 and shows over 10-fold greater potency than temsavir against a diverse panel of 208 HIV-1 strains.[1][6]
| Inhibitor | Target | Representative Potency (IC50/EC50) | Notes |
| This compound | gp120 Attachment | EC50: 0.019 nM (NL4-3)[1][7] | >10-fold more potent than temsavir against a panel of 208 HIV-1 strains.[6][8] |
| Maraviroc | CCR5 Co-receptor | Geometric Mean IC50: 0.56 nM[9] | Active only against CCR5-tropic HIV-1. |
| Enfuvirtide | gp41 Fusion | IC50: Varies by strain (e.g., 10 nM for BCF02) | Activity can be influenced by baseline polymorphisms in gp41. |
| Ibalizumab | CD4 Post-attachment | Viral load reduction of 0.5 to 1.7 log10 in clinical studies | As a monoclonal antibody, its efficacy is typically measured by in vivo viral load reduction rather than in vitro IC50 values. |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly depending on the HIV-1 strain, the cell line used, and the specific assay conditions. The data presented here are for comparative purposes and are derived from different studies.
Resistance Profiles: A Key Consideration for Durability
The development of drug resistance is a major challenge in HIV-1 therapy. Each class of entry inhibitor has a distinct resistance profile.
| Inhibitor | Primary Resistance Mechanism | Key Resistance Mutations |
| This compound / Fostemsavir | Mutations in the gp120 binding site | M426L, M434I, M475I, S375T[10][11] |
| Maraviroc | Alterations in the V3 loop of gp120, allowing the virus to utilize the drug-bound CCR5 receptor[12][13] | Changes in the V3 loop of gp120[12][13] |
| Enfuvirtide | Mutations in the HR1 region of gp41 | Amino acid changes in the gp41 HR1 domain (residues 36-45)[3][14] |
| Ibalizumab | Loss of N-linked glycosylation sites in the V5 loop of gp120[4][15][16] | Mutations leading to the loss of potential N-linked glycosylation sites (PNGS) in the V5 loop of gp120[16][17] |
Importantly, there is no evidence of cross-resistance between these different classes of entry inhibitors.[4][16][18] This allows for their potential combination in salvage therapy regimens for patients with multidrug-resistant HIV-1.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of HIV-1 entry inhibitors.
Pseudovirus Neutralization Assay
This assay measures the ability of an inhibitor to prevent a single round of viral entry and infection.
Materials:
-
HEK293T cells
-
HIV-1 Env-pseudotyped viruses (expressing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Inhibitor compounds at various concentrations
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the inhibitor compound (e.g., this compound, maraviroc, enfuvirtide) in cell culture medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the pseudovirus preparation with the diluted inhibitor concentrations. Incubate for 1 hour at 37°C to allow the inhibitor to bind to its target.
-
Infection: Add the virus-inhibitor mixture to the plated HEK293T cells.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50/EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay quantifies the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env protein with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T) expressing HIV-1 Env and a reporter gene activator (e.g., Tat)
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a reporter gene (e.g., luciferase under the control of the HIV-1 LTR promoter)
-
Cell culture medium
-
96-well cell culture plates
-
Inhibitor compounds at various concentrations
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the inhibitor compound to the target cells.
-
Co-culture: Add effector cells to the wells containing the target cells and inhibitor.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the pseudovirus neutralization assay protocol.
-
Analysis: Calculate the percentage of fusion inhibition and determine the IC50/EC50 value.
Visualizing the Landscape of HIV-1 Entry Inhibition
The following diagrams, generated using the DOT language, illustrate the HIV-1 entry pathway and the workflows of the key experimental assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. croiconference.org [croiconference.org]
- 12. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of Asparagine-Linked Glycosylation Sites in Variable Region 5 of Human Immunodeficiency Virus Type 1 Envelope Is Associated with Resistance to CD4 Antibody Ibalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasusa.org [iasusa.org]
- 17. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Enhanced Potency of BMS-818251 Over Temsavir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HIV-1 attachment inhibitors BMS-818251 and temsavir (B1684575), focusing on the structural determinants of this compound's enhanced potency. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform ongoing research and drug development efforts in the field of HIV-1 therapeutics.
Executive Summary
This compound, a next-generation analog of temsavir (the active form of fostemsavir), demonstrates significantly greater potency as an HIV-1 attachment inhibitor. This enhanced efficacy is primarily attributed to an additional functional "tail" in the this compound molecule. This structural feature allows for additional interactions with the HIV-1 envelope glycoprotein (B1211001) gp120, resulting in a higher binding affinity and more potent inhibition of viral entry. Co-crystal structure analysis has elucidated the specific molecular interactions responsible for this increased potency, providing a clear structural basis for the superiority of this compound.
Data Presentation
The following tables summarize the quantitative data comparing the potency and binding affinity of this compound and temsavir.
Table 1: Comparative Antiviral Potency (IC₅₀/EC₅₀)
| Compound | HIV-1 Strain/Panel | Potency Metric | Value | Fold Difference (approx.) |
| This compound | NL4-3 (laboratory-adapted) | EC₅₀ | 0.019 nM[1] | >100x more potent |
| Temsavir | NL4-3 (laboratory-adapted) | EC₅₀ | ~2.2 nM | |
| This compound | Cross-clade panel (208 strains) | IC₅₀ (geometric mean) | Not explicitly stated, but >10-fold more potent than temsavir[2][3] | >10x more potent |
| Temsavir | Cross-clade panel (208 strains) | IC₅₀ (geometric mean) | Not explicitly stated | |
| This compound | CRF01_AE strains | IC₅₀ | 32–733 nM | >40x more potent |
| Temsavir | CRF01_AE strains | IC₅₀ | >5.8 µM |
Table 2: Comparative Binding Affinity to gp120
| Compound | gp120 Construct | Method | Kd | Fold Difference (approx.) |
| This compound | BG505 DS-SOSIP.664 Env trimer | ITC | Not explicitly stated, but 8.6-fold higher affinity than temsavir | 8.6x higher affinity |
| Temsavir | BG505 DS-SOSIP.664 Env trimer | ITC | Not explicitly stated | |
| Temsavir | Wild-type JRFL gp120 | GCI | Varies (0.7 to 74-fold change with mutations)[4][5] | - |
Structural Basis for Enhanced Potency
The key to this compound's superior potency lies in its unique chemical structure, which allows for more extensive interactions with the HIV-1 gp120 protein compared to temsavir.
Key Structural Difference: The "Tail" Functional Group
This compound possesses a "tail" functional group that is absent in the temsavir molecule[2]. This extension allows this compound to form additional, productive interactions with specific amino acid residues on gp120 that are not engaged by temsavir[2].
Enhanced Molecular Interactions
Co-crystal structure analysis has revealed that the tail of this compound establishes crucial contacts with residues Arginine 429 (R429) and Glutamine 432 (Q432) within the gp120 binding pocket[2]. These interactions, which temsavir cannot form, significantly increase the binding affinity of this compound for gp120. This higher affinity translates to a more stable drug-target complex and, consequently, more potent inhibition of the viral attachment process. The resistance mutations observed at position Q432 further underscore the importance of this interaction for the activity of this compound[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and temsavir.
Pseudotyped Virus Neutralization Assay
This assay is used to determine the concentration of an inhibitor required to reduce HIV-1 entry into target cells by 50% (IC₅₀).
-
Virus Production : HIV-1 Env-pseudotyped viruses are generated by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope glycoprotein and a plasmid encoding an Env-deficient HIV-1 backbone that contains a reporter gene (e.g., luciferase)[6].
-
Virus Titration : The infectivity of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl cells) with serial dilutions of the virus and measuring reporter gene expression.
-
Neutralization Assay :
-
Serial dilutions of the inhibitor (this compound or temsavir) are prepared in a 96-well plate.
-
A standardized amount of pseudovirus is added to each well and incubated with the inhibitor for 1 hour at 37°C.
-
TZM-bl target cells are then added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis : The percentage of neutralization is calculated relative to virus control wells (no inhibitor). The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation :
-
Recombinant soluble HIV-1 gp120 protein is extensively dialyzed against the desired buffer (e.g., phosphate-buffered saline).
-
This compound or temsavir is dissolved in the same dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment :
-
The gp120 solution is loaded into the sample cell of the ITC instrument.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor are made into the sample cell while the temperature is held constant.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis : The resulting data (a plot of heat change per injection versus the molar ratio of inhibitor to protein) is fitted to a binding model to determine the Kd, n, ΔH, and ΔS.
Ex Vivo Viral Outgrowth Assay
This assay assesses the ability of an inhibitor to suppress the replication of HIV-1 from latently infected cells obtained from patients.
-
Cell Isolation : Resting CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of HIV-1-infected individuals on antiretroviral therapy[7].
-
Cell Activation and Co-culture :
-
The isolated resting CD4+ T cells are activated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to induce latent virus production.
-
The activated cells are co-cultured with uninfected donor PBMCs or a susceptible cell line (e.g., MOLT-4/CCR5) to allow for viral propagation[7].
-
-
Inhibitor Treatment : The co-cultures are maintained in the presence of serial dilutions of this compound or temsavir.
-
Monitoring Viral Growth : The culture supernatants are periodically harvested, and viral replication is quantified by measuring the p24 antigen concentration using an ELISA.
-
Data Analysis : The effectiveness of the inhibitors in suppressing viral outgrowth is determined by comparing the p24 levels in treated cultures to those in untreated control cultures.
Conclusion
The enhanced potency of this compound over temsavir is clearly defined by its distinct structural features. The presence of a "tail" functional group facilitates additional interactions with key residues in the gp120 binding pocket, leading to a significantly higher binding affinity and more potent antiviral activity. This structure-based understanding provides a strong rationale for the continued development of this compound as a promising next-generation HIV-1 attachment inhibitor and offers valuable insights for the design of future antiretroviral agents.
References
- 1. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
BMS-818251 Demonstrates Efficacy Against HIV-1 Strains Resistant to Fusion Inhibitors
New York, NY – December 3, 2025 – For researchers and drug development professionals combating HIV-1, the emergence of drug-resistant strains presents a significant challenge. A key question in the field is the effectiveness of newer antiretroviral agents against viruses that have developed resistance to existing drug classes. This guide provides a comparative analysis of BMS-818251, a novel attachment inhibitor, and its efficacy against HIV-1 strains resistant to fusion inhibitors, a class of antiretrovirals that act at a different stage of the viral entry process.
This compound is a potent, small-molecule inhibitor of HIV-1 entry that targets the gp120 subunit of the viral envelope glycoprotein.[1] It is a more potent derivative of temsavir (B1684575) (BMS-626529). Fusion inhibitors, such as enfuvirtide (B549319) (T-20), function by binding to the gp41 subunit of the HIV-1 envelope, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. Resistance to fusion inhibitors typically arises from mutations within the gp41 protein. Given their distinct molecular targets, it is hypothesized that there would be no cross-resistance between this compound and fusion inhibitors.
Experimental data from a pivotal study on the closely related compound, temsavir (BMS-626529), supports this hypothesis. The study demonstrated that temsavir retains its inhibitory activity against HIV-1 envelopes that are resistant to the fusion inhibitor enfuvirtide.[2] This lack of cross-resistance is a critical finding, suggesting that this compound could be a viable therapeutic option for patients harboring HIV-1 strains resistant to fusion inhibitors.
Comparative Antiviral Activity
The following table summarizes the in vitro activity of temsavir (BMS-626529) against wild-type and enfuvirtide-resistant HIV-1 envelopes. The data clearly indicates that resistance to enfuvirtide does not confer resistance to temsavir.
| HIV-1 Envelope Clone | Genotype | Phenotype | Temsavir (BMS-626529) IC50 (nM) | Enfuvirtide (T-20) IC50 (nM) |
| pNL4-3 | Wild-type | Enfuvirtide-Sensitive | 0.3 ± 0.1 | 1.5 ± 0.4 |
| ENF-R1 | GIV-to-SIV mutation in gp41 | Enfuvirtide-Resistant | 0.4 ± 0.1 | >1000 |
| ENF-R2 | V38A mutation in gp41 | Enfuvirtide-Resistant | 0.5 ± 0.2 | >1000 |
Data extracted from Li et al., 2013. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication.
Experimental Protocols
The antiviral activity of temsavir against enfuvirtide-resistant HIV-1 was determined using a well-established single-round infectivity assay with pseudotyped viruses.
1. Generation of Pseudotyped Viruses:
-
HIV-1 envelope clones (wild-type and enfuvirtide-resistant mutants) were generated by site-directed mutagenesis.
-
Pseudoviruses capable of a single round of infection were produced by co-transfecting 293T cells with an envelope-expressing plasmid and an envelope-deficient HIV-1 backbone vector (e.g., pNL4-3.Luc.R-E-).
-
The supernatant containing the pseudoviruses was harvested, filtered, and stored at -80°C.
2. Antiviral Susceptibility Assay:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, were used as target cells.
-
Cells were seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the antiviral drugs (temsavir and enfuvirtide) were prepared.
-
Pseudovirus stocks were incubated with the drug dilutions for 1 hour at 37°C.
-
The virus-drug mixture was then added to the TZM-bl cells and incubated for 48 hours.
-
Viral entry was quantified by measuring luciferase activity in the cell lysates using a luminometer.
-
The 50% inhibitory concentration (IC50) was calculated as the drug concentration that resulted in a 50% reduction in luciferase activity compared to the virus control without any drug.
Mechanisms of Action and Lack of Cross-Resistance
The distinct mechanisms of action of this compound and fusion inhibitors are the basis for the observed lack of cross-resistance.
Figure 1. Mechanism of HIV-1 entry and inhibition. This compound targets gp120, preventing attachment to the CD4 receptor. Fusion inhibitors target gp41, blocking membrane fusion.
Experimental Workflow for Antiviral Susceptibility Testing
The following diagram outlines a typical workflow for assessing the efficacy of an antiviral compound against resistant HIV-1 strains.
Figure 2. Experimental workflow for assessing antiviral susceptibility.
References
Unveiling the Synergistic Potential of BMS-818251 in Antiretroviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiretroviral drug development, the quest for more potent and resilient treatment regimens is paramount. BMS-818251, a next-generation HIV-1 attachment inhibitor, has emerged as a promising candidate, demonstrating significantly enhanced potency compared to its predecessor, fostemsavir.[1] Its unique mechanism of action, which involves binding to the HIV-1 envelope glycoprotein (B1211001) gp120 and preventing the initial stages of viral entry, presents a compelling rationale for its use in combination with other antiretroviral agents that target different stages of the HIV life cycle.[1][2][3] This guide provides a comparative framework for understanding the potential synergistic effects of this compound with other classes of antiretroviral drugs, supported by established experimental protocols for evaluating such interactions.
While specific in-vitro combination studies detailing the synergistic effects of this compound with other antiretroviral drugs are not yet extensively published in the public domain, this guide outlines the scientific basis for potential synergies and the methodologies to empirically determine them.
Mechanism of Action: A Foundation for Synergy
This compound is a small-molecule inhibitor that targets the gp120 subunit of the HIV-1 envelope trimer.[1][4] By binding to gp120, it locks the protein in a prefusion state, thereby preventing its interaction with the primary cellular receptor, CD4.[1][5] This blockade of viral attachment is the first step in preventing HIV-1 from entering and infecting host cells. The high potency of this compound, with a reported EC50 value of 0.019 nM, underscores its potential as a cornerstone of future antiretroviral regimens.[1]
The rationale for combining this compound with other antiretrovirals lies in the principle of targeting multiple, independent steps in the HIV replication cycle.[6][7] This multi-pronged attack can lead to synergistic inhibition, where the combined effect of the drugs is greater than the sum of their individual effects. Such synergy can result in lower required drug dosages, reduced cytotoxicity, and a higher genetic barrier to the development of drug resistance.[8]
Potential Synergistic Combinations with this compound
Based on their distinct mechanisms of action, several classes of antiretroviral drugs are prime candidates for synergistic combinations with this compound.
Table 1: Potential Synergistic Combinations and Mechanisms of Action
| Drug Class | Mechanism of Action | Rationale for Synergy with this compound |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Act as chain terminators, inhibiting the reverse transcriptase enzyme and preventing the conversion of viral RNA to DNA.[9][10][11][12] | Dual blockade of early viral replication steps: this compound prevents entry, while NRTIs inhibit reverse transcription of any virus that might bypass the entry blockade. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[9][10][11] | Similar to NRTIs, this combination targets two critical and distinct early-stage enzymes in the HIV life cycle. |
| Protease Inhibitors (PIs) | Inhibit the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins required for assembling new virions.[8][9] | Targets both the beginning (entry) and the end (maturation) of the viral replication cycle, disrupting the production of infectious viral particles. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Block the integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a critical step for establishing chronic infection.[10][13] | A powerful combination that inhibits two key processes for establishing a productive infection: viral entry and the integration of viral genetic material. |
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using in-vitro cell-based assays. The following outlines a standard experimental workflow.
Key Experiment: Checkerboard Antiviral Assay
This assay is a widely accepted method for evaluating the interaction between two drugs.
Experimental Workflow:
-
Cell Culture: A suitable host cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) is cultured and seeded into 96-well plates.
-
Drug Dilution Series: Serial dilutions of this compound and the combination drug are prepared.
-
Checkerboard Dosing: The drugs are added to the cell plates in a checkerboard format, with varying concentrations of this compound along the rows and the other drug along the columns. This creates a matrix of all possible concentration combinations.
-
Viral Infection: A known amount of HIV-1 is added to each well.
-
Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell supernatant.
-
Luciferase Reporter Assay: Uses a genetically engineered virus that expresses luciferase upon successful infection and replication. The light output is proportional to the level of viral replication.
-
-
Data Analysis: The resulting data is analyzed to determine the nature of the drug interaction.
Data Analysis: The Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is a widely used approach to quantify drug interactions.[4][14][15][16] It is based on the median-effect principle and calculates a Combination Index (CI). The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Specialized software, such as CompuSyn, is often used to perform these calculations and generate CI plots and isobolograms for a comprehensive analysis of the drug interaction across a range of effect levels.[17]
Hypothetical Data Presentation
The following tables illustrate how quantitative data from synergy experiments would be presented.
Table 2: Hypothetical IC50 Values of this compound in Combination with Other Antiretrovirals
| Combination Drug | Drug Class | This compound IC50 (nM) Alone | This compound IC50 (nM) in Combination | Fold Reduction |
| Zidovudine (AZT) | NRTI | 0.02 | 0.005 | 4 |
| Efavirenz (EFV) | NNRTI | 0.02 | 0.004 | 5 |
| Darunavir (DRV) | PI | 0.02 | 0.008 | 2.5 |
| Dolutegravir (DTG) | INSTI | 0.02 | 0.002 | 10 |
Table 3: Hypothetical Combination Index (CI) Values for this compound Combinations at 50% Inhibition (IC50)
| Combination Drug | CI Value at IC50 | Interpretation |
| Zidovudine (AZT) | 0.45 | Synergism |
| Efavirenz (EFV) | 0.38 | Strong Synergism |
| Darunavir (DRV) | 0.85 | Mild Synergism |
| Dolutegravir (DTG) | 0.25 | Strong Synergism |
Visualizing the Rationale for Synergy: Targeting the HIV Life Cycle
The synergistic potential of combining this compound with other antiretrovirals stems from targeting different, critical steps in the HIV life cycle.
Conclusion
This compound holds significant promise as a potent HIV-1 attachment inhibitor. While clinical and in-vitro data on its synergistic effects with other antiretrovirals are still emerging, the scientific rationale for such combinations is strong. By targeting the initial step of viral entry, this compound can complement the action of drugs that inhibit subsequent stages of the HIV life cycle, such as reverse transcription, integration, and viral maturation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the systematic evaluation of this compound in combination therapies, which will be crucial for optimizing future antiretroviral regimens and combating the emergence of drug resistance. Further research into these potential synergies is highly warranted to fully elucidate the clinical utility of this next-generation antiretroviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 3. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. The nucleoside reverse transcriptase inhibitors, nonnucleoside reverse transcriptase inhibitors, and protease inhibitors in the treatment of HIV infections (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 11. researchgate.net [researchgate.net]
- 12. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 13. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mythreyaherbal.com [mythreyaherbal.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-818251's Potent Cross-Clade Activity Against HIV-1 gp120 Subtypes
A detailed examination of the HIV-1 entry inhibitor, BMS-818251, reveals its broad and potent neutralizing activity across a wide array of HIV-1 gp120 subtypes, significantly surpassing its predecessor, temsavir (B1684575) (BMS-626529). This guide provides a comparative analysis of this compound's binding affinity, supported by experimental data and detailed methodologies, for researchers and drug development professionals in the field of HIV-1 therapeutics.
This compound is a small-molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[1][2] Its mechanism of action involves binding to a conserved pocket on gp120, which includes interactions with the β20-β21 hairpin, thereby preventing the conformational changes necessary for CD4 receptor binding and subsequent viral fusion.[1] This interaction has been shown to be more than 10-fold more potent than temsavir against a comprehensive cross-clade panel of 208 HIV-1 strains.[1]
Quantitative Comparison of Neutralizing Activity
The enhanced potency of this compound is evident in its half-maximal inhibitory concentrations (IC50) against various HIV-1 subtypes. While specific IC50 values for all 208 strains are detailed in the supplementary materials of Lai YT, et al., Nat Commun 2019, the following table summarizes the reported activity against representative strains, highlighting its broad efficacy.[1] Of particular note is its improved inhibition of CRF01_AE strains, which are known to be less susceptible to temsavir.[2]
| HIV-1 Subtype/Strain | This compound IC50 (µM) | Temsavir (BMS-626529) IC50 (µM) | Fold Improvement |
| B (NL4-3) | 0.000019 | 0.0022 | ~115x |
| CRF01_AE (Range) | 0.032 - 0.733 | > 5.8 | >8-181x |
| Various (Geometric Mean over 30 strains) | ~0.002 | ~0.04 | ~20x |
Note: The data presented is a summary from multiple sources. For a comprehensive dataset of all 208 strains, refer to the supplementary information of Lai YT, et al., Nat Commun 2019.[1]
Experimental Protocols
The determination of the neutralizing activity of this compound was primarily conducted using a standardized HIV-1 pseudovirus neutralization assay with TZM-bl target cells. This assay measures the ability of an inhibitor to prevent viral entry and subsequent gene expression.
HIV-1 Pseudovirus Neutralization Assay
-
Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 envelope (Env) gene of a specific subtype and a plasmid containing the HIV-1 genomic backbone with a defective env gene. This results in viral particles that can infect cells for a single round but are replication-incompetent.
-
Compound Dilution: this compound is serially diluted to a range of concentrations in a 96-well plate.
-
Incubation: A standardized amount of pseudovirus is added to each well containing the diluted compound and incubated for a specified period (typically 1 hour) at 37°C to allow for the inhibitor to bind to the viral envelope.
-
Infection of Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are added to the wells.
-
Incubation and Lysis: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene. Following incubation, the cells are lysed to release the luciferase enzyme.
-
Luminescence Reading: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of viral infection.
-
IC50 Calculation: The percent neutralization is calculated by comparing the luminescence in the presence of the inhibitor to the luminescence of virus-only controls. The IC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%, is then determined from the dose-response curve.
Visualizing Key Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for determining its neutralizing activity.
Caption: HIV-1 entry mechanism and the inhibitory action of this compound.
Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.
References
Benchmarking BMS-818251: A Comparative Analysis Against Broadly Neutralizing Antibodies
For Immediate Release
In the landscape of HIV-1 therapeutics, the quest for potent and broadly effective entry inhibitors remains a critical area of research. This guide provides a comparative analysis of BMS-818251, a small molecule attachment inhibitor, against a panel of well-characterized broadly neutralizing antibodies (bNAbs) that target the CD4 binding site (CD4bs) on the HIV-1 envelope glycoprotein (B1211001) (gp120). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
Introduction to HIV-1 Entry Inhibition
HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Both small molecule inhibitors and bNAbs have been developed to disrupt this critical entry process. This compound is a small-molecule inhibitor that binds to a pocket within gp120 near the CD4bs, preventing the conformational changes necessary for viral entry. Broadly neutralizing antibodies, such as VRC01, b12, and HJ16, are large protein molecules produced by the immune system that can recognize and bind to conserved epitopes on the HIV-1 envelope, including the CD4bs, thereby blocking viral attachment and entry.
Comparative Neutralization Potency
The following table summarizes the 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50) of this compound and the bNAbs VRC01, b12, and HJ16 against a panel of HIV-1 isolates. It is important to note that the data presented here are compiled from various studies and a direct head-to-head comparison using a single, comprehensive panel of viral isolates is not yet available in the public domain. Variations in experimental conditions and the specific viral strains tested can influence the observed potency.
| HIV-1 Strain | This compound (nM) | VRC01 (µg/mL) | b12 (µg/mL) | HJ16 (µg/mL) |
| NL4-3 | 0.019[1][2] | 0.25 | >50 | >50 |
| BaL | - | 0.339 | 0.02 | 1.1 |
| JR-FL | - | 0.1 | 0.8 | 1.5 |
| SF162 | - | 0.03 | 0.01 | >50 |
| MN | - | 0.02 | 0.01 | >50 |
| 89.6 | - | 0.04 | 0.01 | 2.3 |
| YU2 | - | 0.03 | 0.01 | 1.2 |
| HXB2 | - | 0.01 | 0.01 | >50 |
Mechanism of Action: HIV-1 Entry and Inhibition
The following diagram illustrates the key steps in the HIV-1 entry process and the points at which CD4bs-targeting inhibitors like this compound and the compared bNAbs exert their effects.
References
Safety Operating Guide
Proper Disposal Procedures for BMS-818251: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like BMS-818251 is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, also known as PF-06821497 and ARRY-797, fostering a secure and compliant laboratory environment.
This compound is a potent, small-molecule inhibitor of HIV-1 entry, targeting the gp120 subunit of the viral envelope protein.[1][2] Adherence to strict disposal protocols is crucial to mitigate any potential environmental or health risks associated with this class of compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound (PF-06821497). Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of chemical waste and should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, and plates), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the words "Hazardous Waste," the full chemical name (this compound or PF-06821497), and any associated hazard warnings.
-
-
Waste Neutralization and Deactivation (if applicable):
-
Specific neutralization or deactivation protocols for this compound are not publicly available. Therefore, direct chemical treatment of the waste is not recommended without explicit guidance from the manufacturer or a qualified chemical safety professional.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing disposal parameters such as concentration limits or pH ranges for the neutralization of this compound. It is critical to adhere to the principle of minimizing waste generation and to follow the disposal guidelines provided by your institution's EHS department.
Mechanism of Action: HIV-1 Entry Inhibition
This compound functions by directly binding to the gp120 subunit of the HIV-1 envelope trimer.[1][2] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor and subsequent co-receptors (CCR5 or CXCR4). By blocking this initial attachment step, this compound effectively neutralizes the virus and prevents it from entering and infecting host cells.[3]
Caption: Mechanism of this compound as an HIV-1 entry inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
